Candesartan-d4
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethoxy-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N6O3/c1-2-33-24-25-20-9-5-8-19(23(31)32)21(20)30(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-26-28-29-27-22/h3-13H,2,14H2,1H3,(H,31,32)(H,26,27,28,29)/i10D,11D,12D,13D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQMVQVXFRQIKW-ZGAVCIBUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CN2C3=C(C=CC=C3N=C2OCC)C(=O)O)[2H])[2H])C4=CC=CC=C4C5=NNN=N5)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Candesartan-d4: Chemical Structure, Properties, and Bioanalytical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Candesartan-d4, a deuterated isotopologue of the angiotensin II receptor antagonist, candesartan. This document details its chemical structure, physicochemical properties, and its critical role as an internal standard in the bioanalytical quantification of candesartan. The guide includes detailed experimental protocols for its application and visualizations of relevant biological pathways and analytical workflows.
Chemical Structure and Properties
This compound is a stable, isotopically labeled form of candesartan, where four hydrogen atoms on the biphenyl methyl-linked phenyl ring have been replaced with deuterium. This substitution results in a molecule with a higher molecular weight than the parent compound, which is essential for its use in mass spectrometry-based analytical methods.
The chemical structure of this compound is presented below:
IUPAC Name: 2-ethoxy-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl-2,3,5,6-d4]methyl]-1H-benzimidazole-7-carboxylic acid[1][2]
Synonyms: Candesartan M1-d4, CV-11974-d4[1][2]
Chemical Formula: C₂₄H₁₆D₄N₆O₃[1][3]
Molecular Weight: Approximately 444.5 g/mol [1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 1346604-70-3 | [1][4] |
| Appearance | White to Off-White Solid | [5] |
| Purity | ≥95% (HPLC), Isotopic Enrichment: >95% | [6] |
| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 3 mg/mL | [7] |
| Storage | -20°C | [6] |
Synthesis of this compound
While specific, detailed synthesis protocols for commercially available this compound are often proprietary, a general synthetic strategy can be inferred from the synthesis of candesartan and established deuterium labeling techniques. The synthesis would likely involve the coupling of a deuterated biphenyl intermediate with the benzimidazole moiety. The deuterium atoms are introduced onto one of the phenyl rings of the biphenyl structure, a key component of the candesartan molecule.
A plausible, though generalized, synthetic approach would involve:
-
Synthesis of a Deuterated Precursor: Preparation of a 4-bromomethyl-biphenyl-2-carbonitrile derivative where the phenyl ring bearing the bromomethyl group is perdeuterated (d4). This could be achieved through methods such as acid-catalyzed hydrogen-deuterium exchange on a suitable precursor or by utilizing deuterated starting materials in the construction of the biphenyl system.
-
Alkylation: N-alkylation of the benzimidazole-7-carboxylic acid ester with the deuterated bromomethyl-biphenyl derivative.
-
Tetrazole Formation: Conversion of the nitrile group to the tetrazole ring. This is a critical step in the synthesis of sartans.
-
Deprotection: Removal of any protecting groups used during the synthesis to yield the final this compound product.
Pharmacological Context: The Angiotensin II Receptor Signaling Pathway
Candesartan, the non-deuterated parent compound of this compound, is a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor.[1] Angiotensin II is a key effector in the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in blood pressure regulation and cardiovascular homeostasis. By blocking the AT1 receptor, candesartan prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure.[8]
The signaling pathway initiated by the binding of Angiotensin II to the AT1 receptor is complex and involves multiple downstream effectors. A simplified representation of this pathway is provided below.
A simplified diagram of the Angiotensin II Type 1 receptor signaling pathway.
Experimental Protocols: Bioanalytical Quantification of Candesartan
This compound is primarily utilized as an internal standard (IS) for the accurate quantification of candesartan in biological matrices such as plasma and serum, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in bioanalysis as it closely mimics the analyte's behavior during sample preparation and analysis, correcting for variations in extraction efficiency, matrix effects, and instrument response.
Sample Preparation: Solid Phase Extraction (SPE)
A common method for extracting candesartan and its internal standard from plasma is solid-phase extraction.
-
Plasma Sample Aliquoting: Aliquot 200 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of this compound working solution (e.g., 500 ng/mL in methanol) to each plasma sample, except for the blank plasma used for the calibration curve.
-
Acidification: Add 100 µL of 2% formic acid in water and vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 1 mL of methanol and 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Instrumentation and Conditions
The following table summarizes typical LC-MS/MS parameters for the analysis of candesartan using this compound as an internal standard.
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, then return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Candesartan: m/z 441.2 → 263.2; this compound: m/z 445.2 → 267.2 |
| Collision Energy | Optimized for each transition (typically 20-30 eV) |
| Ion Source Temp. | 500°C |
Bioanalytical Method Validation Workflow
The use of a deuterated internal standard is a key component of a robust bioanalytical method validation, which is essential for regulated drug development studies. The workflow ensures the reliability, reproducibility, and accuracy of the analytical method.
A typical workflow for bioanalytical method validation using a stable isotope-labeled internal standard.
The validation process, guided by regulatory agencies such as the FDA and EMA, involves assessing several key parameters to ensure the method is fit for its intended purpose.[9][10][11][12][13]
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte and internal standard.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. This establishes the range of reliable quantification, including the Lower Limit of Quantification (LLOQ).
-
Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision). These are assessed at multiple concentration levels within the calibration range.
-
Recovery: The efficiency of the extraction process for the analyte and internal standard from the biological matrix.
-
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability).
-
Dilution Integrity: The ability to dilute samples with concentrations above the upper limit of quantification and obtain accurate results.
Conclusion
This compound is an indispensable tool for researchers and drug development professionals involved in the pharmacokinetic and clinical studies of candesartan. Its use as an internal standard in LC-MS/MS assays ensures the highest level of accuracy and precision in quantifying candesartan in biological matrices. This technical guide provides a foundational understanding of its chemical properties, its role in the context of the renin-angiotensin system, and detailed methodologies for its application in a regulated bioanalytical environment.
References
- 1. caymanchem.com [caymanchem.com]
- 2. veeprho.com [veeprho.com]
- 3. This compound | CAS No- 1346604-70-3 | Simson Pharma Limited [simsonpharma.com]
- 4. This compound | CAS 1346604-70-3 | LGC Standards [lgcstandards.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. sussex-research.com [sussex-research.com]
- 7. This compound | CAS 1346604-70-3 | Cayman Chemical | Biomol.com [biomol.com]
- 8. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pmda.go.jp [pmda.go.jp]
- 10. fda.gov [fda.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. fda.gov [fda.gov]
- 13. database.ich.org [database.ich.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Candesartan-d4 (CAS Number: 1346604-70-3)
This technical guide provides a comprehensive overview of this compound, a deuterated analog of the angiotensin II receptor antagonist, Candesartan. It is primarily intended for use as an internal standard in analytical and pharmacokinetic studies.[1] This document collates available technical data, including chemical properties, analytical methodologies, and relevant biological context.
Chemical and Physical Properties
This compound is a stable isotope-labeled version of Candesartan, where four hydrogen atoms on the biphenyl ring have been replaced with deuterium.[2] This isotopic substitution results in a molecular weight increase of approximately 4 Da, which allows for its differentiation from the unlabeled drug in mass spectrometry-based assays.[3] Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 1346604-70-3[2] |
| Molecular Formula | C₂₄H₁₆D₄N₆O₃[2] |
| Formula Weight | 444.5 g/mol [2] |
| Formal Name | 2-ethoxy-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl-2,3,5,6-d₄]methyl]-1H-benzimidazole-7-carboxylic acid[2] |
| Synonyms | Candesartan M1-d₄[2] |
| Purity | ≥99% deuterated forms (d₁-d₄)[2] |
| Appearance | A solid[2] |
| Storage | -20°C[2] |
| Stability | ≥ 4 years[2] |
Table 2: Solubility of this compound
| Solvent | Concentration |
| DMF | 30 mg/mL[2] |
| DMSO | 30 mg/mL[2] |
| Ethanol | 3 mg/mL[2] |
Synthesis
A detailed, publicly available synthesis protocol for this compound is not available. However, a plausible synthetic route can be conceptualized based on the known synthesis of Candesartan and general methods for deuterium labeling. The deuterium atoms are located on one of the phenyl rings of the biphenyl group. This suggests that a deuterated precursor, such as 4-bromotoluene-d7 or a similar deuterated building block, could be used in a Suzuki coupling reaction, a common method for forming biphenyl structures in the synthesis of sartans. The remainder of the synthesis would likely follow established routes for the construction of the benzimidazole and tetrazole moieties.
Biological Context and Mechanism of Action of Candesartan
Candesartan is a potent and selective antagonist of the angiotensin II type 1 (AT₁) receptor.[2] Angiotensin II is a key component of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating blood pressure and fluid balance. By blocking the AT₁ receptor, Candesartan prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure.[2]
Experimental Protocols
Quantification of Candesartan in Human Plasma using LC-MS/MS
This compound is primarily used as an internal standard for the accurate quantification of Candesartan in biological matrices like human plasma.[4] The following is a representative protocol synthesized from published methods.
Table 3: LC-MS/MS Parameters for Quantification of Candesartan using this compound Internal Standard
| Parameter | Value |
| Chromatography | |
| Column | Betasil C₈ (100 × 2.1 mm), 5 µm[5] |
| Mobile Phase | Methanol:Buffer (60:40) with 0.2% formic acid[5] |
| Flow Rate | 0.45 mL/min[5] |
| Injection Volume | 5 µL[5] |
| Run Time | ~3.3 min[5] |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[3] |
| Monitored Transition (Candesartan) | m/z 441.2 → 263.2[5] |
| Monitored Transition (this compound) | m/z 445.0 → 267.1[3] |
| Dwell Time | 200 ms[3] |
Sample Preparation (Protein Precipitation Method)
-
To 100 µL of human plasma sample, add 10 µL of this compound internal standard working solution.
-
Vortex the sample for 30 seconds.
-
Add 500 µL of methanol (or other suitable protein precipitating agent) to the plasma sample.
-
Vortex again for 2 minutes to ensure complete protein precipitation.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Inject a small volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.[5]
Stability and Handling of Deuterated Internal Standards
While this compound is a stable compound, it is important to consider the general stability of deuterated internal standards.[2] One potential issue is the possibility of deuterium-hydrogen exchange, especially if the deuterium atoms are in labile positions.[6] In the case of this compound, the deuterium atoms are on an aromatic ring, which is generally a stable position.[2] However, it is good practice to store the compound at the recommended temperature of -20°C and to minimize its exposure to harsh acidic or basic conditions.[2]
Forced degradation studies on the non-deuterated Candesartan have shown that it is susceptible to degradation under acidic and basic hydrolysis and oxidative stress.[7] It is reasonable to assume that this compound would exhibit a similar degradation profile.
Data Interpretation and Use as an Internal Standard
The fundamental principle of using a stable isotope-labeled internal standard is that it behaves chemically and physically almost identically to the analyte of interest during sample preparation and analysis. Any loss of analyte during extraction, or variations in ionization efficiency in the mass spectrometer, will be mirrored by the internal standard. By calculating the ratio of the analyte peak area to the internal standard peak area, a more accurate and precise quantification can be achieved.
References
- 1. veeprho.com [veeprho.com]
- 2. caymanchem.com [caymanchem.com]
- 3. pharmascholars.com [pharmascholars.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of the liquid chromatography-tandem mass spectrometry method for quantitative estimation of candesartan from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Candesartan-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Candesartan-d4. It includes detailed data on its properties, experimental protocols for its use as an internal standard, and visualizations of its mechanism of action and analytical workflows.
Core Physicochemical Properties
This compound is the deuterated form of Candesartan, a potent and selective angiotensin II type 1 (AT1) receptor antagonist.[1][2][3] It is primarily used as an internal standard for the quantification of Candesartan in biological samples using mass spectrometry techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2][3][4]
Structural and General Information
| Property | Value |
| Formal Name | 2-ethoxy-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl-2,3,5,6-d4]methyl]-1H-benzimidazole-7-carboxylic acid |
| Synonyms | Candesartan M1-d4, CV-11974-d4 |
| CAS Number | 1346604-70-3 |
| Molecular Formula | C₂₄H₁₆D₄N₆O₃ |
| Molecular Weight | 444.5 g/mol [1][2] |
| Appearance | A solid[1] |
| Purity | ≥99% deuterated forms (d₁-d₄)[1] |
| Storage | -20°C[1] |
| Stability | ≥ 4 years[1] |
Solubility Data
| Solvent | Solubility |
| DMF | 30 mg/mL[1][2] |
| DMSO | 30 mg/mL[1][2] |
| Ethanol | 3 mg/mL[1][2] |
| Water | Practically insoluble[5][6] |
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
Candesartan, the non-deuterated parent compound of this compound, exerts its therapeutic effects by selectively blocking the angiotensin II type 1 (AT1) receptor.[7][8][9] This action inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, a key component of the Renin-Angiotensin-Aldosterone System (RAAS), ultimately leading to a decrease in blood pressure.[5][7] Candesartan has a much greater affinity (over 10,000-fold) for the AT1 receptor than for the AT2 receptor.[5][7]
Experimental Protocols
This compound is instrumental as an internal standard for the accurate quantification of candesartan in various biological matrices.
Quantification of Candesartan in Human Plasma by LC-MS/MS
The following protocol is a summary of a validated method for determining Candesartan concentrations in human plasma.[10]
Objective: To accurately quantify the concentration of Candesartan in human plasma samples.
Materials:
-
Candesartan analytical standard
-
This compound (internal standard)
-
Human plasma
-
Methanol
-
5mM Ammonium acetate
-
Solid Phase Extraction (SPE) cartridges
-
C18 analytical column
Instrumentation:
-
Liquid Chromatograph
-
Tandem Mass Spectrometer (MS/MS)
Procedure:
-
Sample Preparation:
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Use the mass spectrometer in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both Candesartan and this compound.
-
The use of the deuterated internal standard corrects for variations in extraction recovery and matrix effects, ensuring high precision and accuracy.[10]
-
-
Quantification:
-
Construct a calibration curve by analyzing plasma samples spiked with known concentrations of Candesartan and a constant concentration of this compound.
-
Calculate the concentration of Candesartan in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Validation: The method should be validated according to regulatory guidelines (e.g., US FDA) for linearity, precision, accuracy, recovery, and stability.[10]
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CAS 1346604-70-3 | Cayman Chemical | Biomol.com [biomol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. veeprho.com [veeprho.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Candesartan [drugfuture.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. CV Pharmacology | Angiotensin Receptor Blockers (ARBs) [cvpharmacology.com]
- 9. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]
- 10. pharmascholars.com [pharmascholars.com]
Topic: The Mechanism of Action of Candesartan-d4 as an Internal Standard in Bioanalytical Quantification
An In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The accurate quantification of therapeutic agents in biological matrices is a cornerstone of drug development, underpinning pharmacokinetic and toxicokinetic studies. Candesartan, an angiotensin II receptor blocker, requires precise measurement in plasma for effective clinical monitoring and research. This technical guide elucidates the mechanism of action of Candesartan-d4, a deuterated isotopologue, as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. We will explore the pharmacological action of Candesartan, the fundamental principles of isotope dilution mass spectrometry, and the specific role this compound plays in correcting for analytical variability, thereby ensuring data integrity. This guide provides detailed experimental protocols and performance data compiled from validated methods, offering a comprehensive resource for scientists in the field.
The Pharmacological Mechanism of Action of Candesartan
Candesartan is a potent and selective angiotensin II receptor blocker (ARB) used in the management of hypertension and heart failure.[1][2][3] It is administered as a prodrug, Candesartan cilexetil, which is rapidly hydrolyzed to its active form, Candesartan, during absorption from the gastrointestinal tract.[1][2][4]
The primary mechanism of Candesartan involves the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis.[1][4] Angiotensin II, the main effector of this system, binds to the angiotensin II type 1 (AT1) receptor, leading to vasoconstriction, aldosterone secretion, and sodium retention, which collectively increase blood pressure.[1][5] Candesartan selectively and competitively blocks the binding of angiotensin II to the AT1 receptor in tissues like vascular smooth muscle and the adrenal glands.[1][4] This antagonism inhibits the pressor effects of angiotensin II, resulting in vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure.[4][5]
The Role of Internal Standards in Bioanalysis
Quantitative bioanalysis using LC-MS/MS is susceptible to variations arising from sample preparation, chromatographic injection, and mass spectrometer ionization.[6] An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control sample to normalize these variations.[6] The ideal IS behaves identically to the analyte of interest (in this case, Candesartan) throughout the entire analytical process.
The most effective type of internal standard is a stable isotope-labeled (SIL) version of the analyte.[7][8] Deuterated standards, such as this compound, are the preferred choice for several key reasons:
-
Identical Physicochemical Properties: They share the same chemical structure and properties as the analyte, ensuring they co-elute during chromatography and have nearly identical extraction recovery and ionization response.[6][9]
-
Correction for Matrix Effects: Matrix effects, the suppression or enhancement of ionization due to co-eluting compounds from the biological matrix, are a major source of error.[8] Since a deuterated IS co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate normalization of the analyte signal.[8][10]
-
Mass-Based Distinction: The incorporation of deuterium atoms increases the mass of the molecule. This mass difference allows the mass spectrometer to distinguish between the analyte and the IS, even though they elute from the chromatography column at the same time.[9]
This compound: Mechanism of Action as an Internal Standard
This compound is a synthetic form of Candesartan in which four hydrogen atoms on the biphenyl ring have been replaced with deuterium atoms.[11] This substitution makes it an ideal IS for the quantification of Candesartan.
The core mechanism relies on the principle of isotope dilution. A precise, known amount of this compound is added ("spiked") into an unknown plasma sample at the very beginning of the sample preparation process. From that point forward, the analyte (Candesartan) and the IS (this compound) are treated as an inseparable pair. Any loss of material during extraction, transfer, or injection will affect both compounds to the same degree. Similarly, any fluctuation in ionization efficiency in the mass spectrometer source will impact both molecules proportionally.
The mass spectrometer is programmed to monitor specific mass-to-charge (m/z) transitions for both Candesartan and this compound. The instrument measures the peak area response for each. The concentration of the unknown Candesartan in the sample is then calculated based on the ratio of the analyte's peak area to the internal standard's peak area, referenced against a calibration curve prepared with known concentrations of Candesartan and a constant concentration of this compound.
The fundamental relationship in this process is that the ratio of the measured signals is directly proportional to the ratio of their concentrations. Since the concentration of the IS is constant and known, the analyte concentration can be determined with high precision and accuracy.
Experimental Protocols
Multiple validated LC-MS/MS methods have been published for the quantification of Candesartan in human plasma using this compound. While specific parameters may vary, the core methodologies are similar. Below is a summary of typical experimental protocols.
4.1. Sample Preparation
Two common extraction techniques are protein precipitation (PPT) and solid-phase extraction (SPE).
-
Protein Precipitation (PPT): A simple and rapid method.[12]
-
To 100 µL of plasma sample, add 50 µL of the internal standard working solution (this compound).
-
Add 500 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 5-10 minutes.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 5 minutes.
-
Transfer the supernatant to a new vial for injection into the LC-MS/MS system.
-
-
Solid-Phase Extraction (SPE): A more selective method that provides a cleaner extract.[13]
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the plasma sample (pre-treated with the IS) onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove interferences.
-
Elute Candesartan and this compound with a strong solvent (e.g., methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
-
4.2. LC-MS/MS Conditions
The following table summarizes typical instrument parameters used in the analysis.
| Parameter | Typical Conditions |
| LC Column | C18 or C8 reverse-phase (e.g., Zorbax Eclipse, Betasil C8)[13][14][15] |
| Mobile Phase | A mixture of an organic solvent (Methanol or Acetonitrile) and an aqueous buffer (e.g., Ammonium Acetate or Ammonium Formate with Formic Acid)[12][13] |
| Flow Rate | 0.4 - 1.0 mL/min[12][15] |
| Injection Volume | 3 - 10 µL[12][13] |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative Mode[13][15] |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Candesartan) | m/z 441.2 → 263.2 (Positive Mode) or m/z 439.0 → 309.1 (Negative Mode)[14][15] |
| MRM Transition (this compound) | m/z 445.2 → 267.2 (Positive Mode)[12] |
Quantitative Performance Data
The use of this compound as an internal standard enables the development of highly robust, sensitive, and accurate bioanalytical methods. The table below compiles performance characteristics from various published methods.
| Performance Metric | Reported Values | Reference |
| Linearity Range | 1.03 – 307.92 ng/mL | [13] |
| 2 – 500 ng/mL | [12] | |
| 1.2 – 1030 ng/mL | [14] | |
| Correlation Coefficient (r²) | > 0.99 | [12] |
| ≥ 0.9996 | [14] | |
| Precision (%CV) | Within 15% | [12][15] |
| Accuracy (%Bias) | Within 85-115% | [15] |
| Extraction Recovery | ~97% | [15] |
| Stability (Bench-top, 6h) | Mean % change < 1.2% | [14] |
Conclusion
This compound serves as the gold standard internal standard for the bioanalytical quantification of Candesartan. Its mechanism of action is rooted in the principles of isotope dilution mass spectrometry. By being chemically identical but mass-distinct from the analyte, it effectively normalizes for variability throughout the analytical workflow, from sample extraction to final detection. This ability to correct for matrix effects and other procedural errors is crucial for generating the high-quality, reliable data required by regulatory agencies and for making critical decisions in drug development. The use of this compound in validated LC-MS/MS methods ensures unparalleled accuracy, precision, and robustness in pharmacokinetic and clinical studies.
References
- 1. Candesartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Candesartan cilexetil: an angiotensin II-receptor blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Candesartan (Atacand): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Candesartan Cilexetil? [synapse.patsnap.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. scispace.com [scispace.com]
- 8. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. texilajournal.com [texilajournal.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmascholars.com [pharmascholars.com]
- 14. Development and validation of the liquid chromatography-tandem mass spectrometry method for quantitative estimation of candesartan from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
An In-depth Technical Guide to the Core Differences Between Candesartan and Candesartan-d4
This guide provides a detailed comparison between Candesartan and its deuterated analogue, Candesartan-d4, tailored for researchers, scientists, and professionals in drug development. The focus is on the fundamental chemical differences, their implications for pharmacokinetic and pharmacodynamic profiles, and the principal application of this compound in quantitative bioanalysis.
Introduction to Candesartan
Candesartan is a potent and selective Angiotensin II Type 1 (AT₁) receptor antagonist (ARB) used extensively in the treatment of hypertension and heart failure.[1][2] It is administered orally as an inactive prodrug, Candesartan cilexetil, which is rapidly and completely hydrolyzed to the active Candesartan moiety during absorption from the gastrointestinal tract.[2][3][4][5][6] By blocking the AT₁ receptor, Candesartan inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, a key pressor agent in the Renin-Angiotensin-Aldosterone System (RAAS).[4]
This compound is a stable isotope-labeled version of Candesartan, where four hydrogen atoms on the biphenyl ring structure have been replaced with deuterium atoms.[7][8][9] This isotopic substitution is the core difference and is pivotal to its primary application not as a therapeutic agent, but as an internal standard for highly accurate and precise quantification of Candesartan in biological samples.[7][8][9]
Chemical and Physicochemical Distinction
The fundamental difference between the two molecules is the inclusion of four deuterium atoms in this compound. This substitution results in a predictable increase in molecular mass without significantly altering the chemical structure or reactivity.
The deuterium atoms are specifically located on the phenyl ring that is not attached to the tetrazole group, as indicated by its IUPAC name: 1-((2′-(1H-tetrazol-5-yl)-[1,1′-biphenyl]-4-yl-2,3,5,6-d4)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid.[7][10]
Table 1: Comparison of Physicochemical Properties
| Property | Candesartan | This compound |
| Molecular Formula | C₂₄H₂₀N₆O₃[1] | C₂₄H₁₆D₄N₆O₃[7][8] |
| Molecular Weight | ~440.45 g/mol [1][10] | ~444.49 g/mol [7][10][11] |
| CAS Number | 139481-59-7[1] | 1346604-70-3[7][10] |
| Appearance | White to off-white powder[4][6] | Solid / Powder[8] |
| Solubility | Practically insoluble in water[4][6] | Soluble in DMF (~30 mg/ml), DMSO (~30 mg/ml)[8][9] |
Pharmacological Profile and the Kinetic Isotope Effect
For a deuterated compound to serve as an effective internal standard, its pharmacokinetic (PK) and pharmacodynamic (PD) profiles must be nearly identical to the unlabeled analyte.
Pharmacodynamics: Candesartan exerts its antihypertensive effect by blocking the AT₁ receptor within the Renin-Angiotensin-Aldosterone System (RAAS). Since isotopic substitution does not alter the molecule's conformation or its ability to bind to the receptor, the pharmacodynamic properties of this compound are considered identical to those of Candesartan.
References
- 1. Candesartan | C24H20N6O3 | CID 2541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Candesartan - Wikipedia [en.wikipedia.org]
- 3. Clinical pharmacokinetics of candesartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Candesartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. veeprho.com [veeprho.com]
- 8. caymanchem.com [caymanchem.com]
- 9. This compound | CAS 1346604-70-3 | Cayman Chemical | Biomol.com [biomol.com]
- 10. This compound | CAS No- 1346604-70-3 | Simson Pharma Limited [simsonpharma.com]
- 11. Buy high quality this compound with CAS No - 1346604-70-3 from Molsyns Research. Molsyns Research is one of the leading manufacturer and exporter of this compound [molsyns.com]
A Technical Guide to the Pharmacokinetics of Candesartan in Animal Models Utilizing Candesartan-d4
Introduction: This technical guide provides an in-depth overview of the pharmacokinetics of Candesartan in key preclinical animal models. Candesartan, a potent and selective angiotensin II type 1 (AT1) receptor antagonist, is widely used in the management of hypertension and heart failure.[1][2] It is administered orally as the inactive prodrug, Candesartan Cilexetil, which is rapidly and completely hydrolyzed to the active Candesartan moiety during absorption from the gastrointestinal tract.[3][4]
In the bioanalysis of Candesartan for pharmacokinetic studies, its deuterated isotopologue, Candesartan-d4, serves as a critical internal standard.[5][6] Due to the near-identical physicochemical properties of this compound and the native drug, it co-elutes chromatographically and experiences similar ionization efficiency, allowing for precise and accurate quantification by correcting for variations during sample preparation and analysis.[6] This guide will detail the pharmacokinetic parameters of Candesartan in animal models, the experimental protocols employed, and the analytical methodologies where this compound is indispensable.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
Candesartan exerts its therapeutic effect by interfering with the Renin-Angiotensin-Aldosterone System (RAAS).[1] It selectively blocks the binding of angiotensin II to the AT1 receptor, which is found in numerous tissues, including vascular smooth muscle and the adrenal gland.[3][7] This action inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.[7] Unlike ACE inhibitors, Candesartan does not inhibit the degradation of bradykinin.[3] Candesartan exhibits a binding affinity for the AT1 receptor that is over 10,000 times greater than its affinity for the AT2 receptor.[3][7]
Pharmacokinetics of Candesartan in Animal Models
Pharmacokinetic studies have been conducted in various animal models, primarily rats and dogs, to characterize the absorption, distribution, metabolism, and excretion of Candesartan following the oral administration of its prodrug, Candesartan Cilexetil.
Quantitative Pharmacokinetic Data
The tables below summarize key pharmacokinetic parameters for Candesartan (referred to as M-I in some studies) in rats and dogs.
Table 1: Pharmacokinetic Parameters of Candesartan in Rats
| Formulation/Dose | Cmax (µg/mL) | Tmax (h) | t½ (h) | AUC (µg·h/mL) | Bioavailability (%) | Animal Model | Reference |
|---|---|---|---|---|---|---|---|
| 14C-labeled (oral) | 0.280 | 2.3 | 3.8 | N/A | 28 | Wistar Rats | [8] |
| 10 mg/kg (suspension) | 0.45 ± 0.07 | 2.0 ± 0.0 | 4.9 ± 0.8 | 2.1 ± 0.3 | N/A | Sprague-Dawley Rats | [9] |
| 10 mg/kg (NLC) | 1.91 ± 0.21 | 4.0 ± 0.0 | 7.2 ± 1.1 | 14.8 ± 2.6 | N/A | Sprague-Dawley Rats |[9] |
NLC: Nanostructured Lipid Carriers
Table 2: Pharmacokinetic Parameters of Candesartan in Dogs | Formulation/Dose | Cmax (µg/mL) | Tmax (h) | t½ (h) | Bioavailability (%) | Animal Model | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 14C-labeled (oral) | 0.012 | 1.3 | 4.3 | 5 | Beagle Dogs |[8] | | 3 mg/kg (oral, twice daily) | N/A | N/A | N/A | N/A | Beagle Dogs |[10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of pharmacokinetic profiles. Below are synthesized protocols based on published studies.
Animal Models and Dosing
-
Species: Studies have utilized various rat strains, including Wistar and Sprague-Dawley rats (200 ± 20 g), as well as Beagle dogs.[8][9][11]
-
Administration Route: Candesartan Cilexetil is typically administered orally via gavage.[11][12] Doses in rat studies range from 0.1 mg/kg to 30 mg/kg for mechanistic studies and up to 100 mg/kg in antihypertensive effect studies.[11][12]
-
Housing and Preparation: Animals are typically fasted overnight prior to drug administration to ensure standardized absorption conditions.[9]
Sample Collection and Preparation
-
Blood Sampling: Following administration, blood samples (approx. 1 mL) are collected at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into tubes containing an anticoagulant like heparin.[9]
-
Plasma Separation: The blood samples are centrifuged (e.g., at 13,000 rpm for 5 minutes) to separate the plasma, which is then transferred to new tubes and stored frozen (e.g., at -20°C or -80°C) until analysis.[13]
-
Extraction: To isolate Candesartan from the complex plasma matrix, one of two primary methods is used:
-
Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile is added to the plasma sample to denature and precipitate proteins. After vortexing and centrifugation, the supernatant containing the drug is collected for analysis.[13]
-
Solid Phase Extraction (SPE): A more selective method where the plasma sample is loaded onto a specialized cartridge (e.g., Strata X). After washing to remove interferences, the analyte (Candesartan) and the internal standard (this compound) are eluted with a solvent like acetonitrile.[5][6]
-
Bioanalytical Method: LC-MS/MS
The quantification of Candesartan in plasma is performed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, which offers high sensitivity and specificity.[5][6]
-
Internal Standard: this compound is added to all samples, calibrators, and quality controls before extraction.[5][6]
-
Chromatographic Separation: The extracted sample is injected into an HPLC or UPLC system. Separation is achieved on a C18 analytical column using an isocratic mobile phase, such as a mixture of acetonitrile and 5 mM ammonium formate.[5][13]
-
Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. The analysis is conducted in Multiple Reaction Monitoring (MRM) mode, which provides selectivity by monitoring specific precursor-to-product ion transitions.[5][6]
-
Quantification: A calibration curve is generated by plotting the peak area ratio of Candesartan to this compound against the known concentrations of the calibrators. The concentrations in the study samples are then determined from this curve. The lower limit of quantification (LLOQ) for this method is typically around 1 ng/mL.[5]
Visualization of Experimental Workflow
The following diagram illustrates the typical workflow for a preclinical pharmacokinetic study of Candesartan.
Conclusion
The pharmacokinetic profile of Candesartan has been well-characterized in animal models such as rats and dogs. Following oral administration of the prodrug Candesartan Cilexetil, the active moiety, Candesartan, is readily absorbed, with peak plasma concentrations occurring within a few hours.[8] The bioavailability, however, differs between species, being notably higher in rats (28%) than in dogs (5%).[8] The elimination half-life is in the range of 3.8 to 4.3 hours in these models.[8] Accurate determination of these pharmacokinetic parameters relies heavily on robust bioanalytical methods, where the use of this compound as an internal standard in LC-MS/MS analysis is the gold standard for achieving precision and accuracy. This foundational preclinical data is essential for informing clinical trial design and ensuring the safe and effective development of therapeutic agents.
References
- 1. Candesartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Candesartan Cilexetil? [synapse.patsnap.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Improved simultaneous quantitation of candesartan and hydrochlorthiazide in human plasma by UPLC–MS/MS and its application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Disposition of the new angiotensin II receptor antagonist candesartan cilexetil in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancing the Oral Bioavailability of Candesartan Cilexetil Loaded Nanostructured Lipid Carriers: In Vitro Characterization and Absorption in Rats after Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of an angiotensin II receptor antagonist, candesartan cilexetil, on canine intima hyperplasia after balloon injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Effects of orally applied candesartan cilexetil on central responses to angiotensin II in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Precision: A Technical Guide to Candesartan-d4 for Therapeutic Drug Monitoring
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of Candesartan-d4 as an internal standard in therapeutic drug monitoring (TDM) studies of Candesartan. For researchers and clinicians, ensuring accurate and precise quantification of therapeutic drugs is paramount for optimizing patient outcomes. This document outlines the rationale, methodologies, and critical parameters for the successful implementation of this compound in analytical workflows, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Candesartan is a potent, selective angiotensin II type 1 (AT1) receptor antagonist used in the management of hypertension and heart failure.[1] Therapeutic drug monitoring of Candesartan can be crucial in specific patient populations, such as those with hepatic or renal impairment, to ensure optimal therapeutic exposure and avoid potential toxicities.[2][3][4] The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis, as it effectively compensates for variability in sample preparation and matrix effects, leading to highly accurate and precise results.[5][6][7]
The Rationale for Deuterated Internal Standards
In LC-MS/MS analysis, an ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization efficiency and fragmentation patterns.[6] Deuterated internal standards, such as this compound, are structurally identical to the analyte but have a higher mass due to the incorporation of deuterium atoms.[8][9] This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar physicochemical properties ensure they behave almost identically during extraction, chromatography, and ionization.[10] This minimizes analytical variability and improves the reliability of quantification.[6]
Experimental Methodologies
The quantification of Candesartan in biological matrices, typically plasma, is most commonly achieved using LC-MS/MS. The following sections detail a typical experimental protocol based on published methods.[11][12][13]
Sample Preparation
A robust and reproducible sample preparation method is critical for accurate results. Both solid-phase extraction (SPE) and liquid-liquid extraction (LLE) have been successfully employed for the extraction of Candesartan and this compound from human plasma.[11][12][14]
Solid-Phase Extraction (SPE) Protocol: [11][12]
-
Pre-condition a suitable SPE cartridge (e.g., Strata-X) with 2.0 mL of acetonitrile followed by two washes with 2.0 mL of water.[12]
-
To 50 µL of human plasma, add the internal standard solution (this compound).[11]
-
Load the plasma sample onto the pre-conditioned SPE cartridge.
-
Wash the cartridge with 2.0 mL of water to remove interfering substances.[12]
-
Elute Candesartan and this compound from the cartridge with 1.5 mL of acetonitrile.[12]
-
The eluate can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.[11][15]
Liquid-Liquid Extraction (LLE) Protocol: [15]
-
To 100 µL of plasma, add the internal standard solution.
-
Add a suitable organic extraction solvent (e.g., diethyl ether).
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.[15]
Liquid Chromatography
Chromatographic separation is typically performed using a reversed-phase C18 column.[11][12]
Table 1: Typical Liquid Chromatography Parameters
| Parameter | Value | Reference |
| Column | Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) or equivalent | [11] |
| Mobile Phase | Methanol–5mM ammonium acetate (70:30, v/v) or Acetonitrile - 5 mM ammonium formate pH 2 (90:10, v/v) | [11][12] |
| Flow Rate | 0.3 - 0.9 mL/min | [11][12] |
| Injection Volume | 3 - 10 µL | [12][13] |
| Run Time | 1.5 - 2.5 minutes | [11][13] |
Mass Spectrometry
Tandem mass spectrometry is used for the detection and quantification of Candesartan and this compound. The instrument is typically operated in the multiple reaction monitoring (MRM) mode.
Table 2: Typical Mass Spectrometry Parameters
| Parameter | Candesartan | This compound | Reference |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | ESI, Positive or Negative | [12][15] |
| Precursor Ion (m/z) | 441.1 | 445.1 or 444.6 | [12][16] |
| Product Ion (m/z) | 263.1 or 263.0 | 267.1 or 265.1 | [12][16] |
| Collision Gas | Nitrogen or Argon | Nitrogen or Argon | [15] |
The method is validated according to regulatory guidelines, typically from the US Food and Drug Administration (FDA), to ensure linearity, accuracy, precision, and stability.[11] The linear range for the quantification of candesartan in human plasma is typically between 1 to 400 ng/mL.[12][13]
Data Presentation
The following tables summarize key quantitative data from various validated LC-MS/MS methods for Candesartan quantification using this compound as an internal standard.
Table 3: Summary of LC-MS/MS Method Parameters and Performance
| Parameter | Method 1 | Method 2 | Method 3 |
| Reference | Forjan et al. | Bonthu et al. | Rao et al. |
| Biological Matrix | Human Plasma | Human Plasma | Human Plasma |
| Sample Preparation | Solid Phase Extraction | Solid Phase Extraction | Liquid-Liquid Extraction |
| LC Column | Gemini C18 | Zorbax Eclipse XDB-C18 | Not Specified |
| Mobile Phase | Acetonitrile - 5 mM ammonium formate pH 2 (90:10, v/v) | Methanol–5mM ammonium acetate (70:30, v/v) | Not Specified |
| Linearity Range (ng/mL) | 1 - 400 | 1.03 - 307.92 | 1 - 160 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 1.03 | 1 |
| Internal Standard | This compound | This compound | This compound |
| Candesartan Transition (m/z) | 441.1 > 263.1 | Not Specified | Not Specified |
| This compound Transition (m/z) | 445.1 > 267.1 | Not Specified | Not Specified |
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of Candesartan in plasma using LC-MS/MS with this compound as an internal standard.
Caption: A typical experimental workflow for Candesartan TDM.
Signaling Pathway of Candesartan
Candesartan exerts its therapeutic effect by blocking the Angiotensin II Type 1 (AT1) receptor, thereby inhibiting the downstream effects of Angiotensin II.
Caption: The signaling pathway blocked by Candesartan.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Physiologically based pharmacokinetic modeling of candesartan to predict the exposure in hepatic and renal impairment and elderly populations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Candesartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. texilajournal.com [texilajournal.com]
- 7. cerilliant.com [cerilliant.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. nbinno.com [nbinno.com]
- 10. scispace.com [scispace.com]
- 11. pharmascholars.com [pharmascholars.com]
- 12. researchgate.net [researchgate.net]
- 13. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LC-MS/MS method for simultaneous estimation of candesartan and hydrochlorothiazide in human plasma and its use in clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Pharmacokinetics and bioequivalence study of candesartan cilexetil tablet in Chinese volunteers under fasting condition: an open-label, randomized-sequence, 2-period crossover study - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of Candesartan-d4 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Candesartan-d4 in various organic solvents. Given the limited availability of direct solubility data for the deuterated form, this document leverages data from its non-deuterated counterpart, Candesartan, and its prodrug, Candesartan cilexetil. The structural similarity between these compounds, particularly the negligible effect of deuterium substitution on overall polarity, allows for a reliable estimation of solubility characteristics essential for analytical method development, formulation, and other research applications.
Quantitative Solubility Data
The solubility of a compound is a critical physical property for researchers, particularly in the fields of analytical chemistry and drug formulation. The following tables summarize the available quantitative and qualitative solubility data for this compound and related compounds in a range of common organic solvents.
Table 1: Quantitative Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Temperature |
| This compound | Dimethylformamide (DMF) | 30 mg/mL[1][2] | Not Specified |
| Dimethyl Sulfoxide (DMSO) | 30 mg/mL[1][2] | Not Specified | |
| Ethanol | 3 mg/mL[1][2] | Not Specified | |
| Candesartan | Dimethyl Sulfoxide (DMSO) | 88 mg/mL[3] | 25°C |
| Ethanol | 1 mg/mL[3] | 25°C | |
| Methanol | Soluble[3] | Not Specified | |
| Ethyl Acetate | Soluble[3] | Not Specified | |
| Candesartan Cilexetil | Dimethylformamide (DMF) | ~30 mg/mL[4] | Not Specified |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL[4] | Not Specified | |
| Ethanol | ~3 mg/mL[4] | Not Specified | |
| Methylene Chloride | Freely Soluble[5] | Not Specified | |
| Acetone | Soluble[6] | Not Specified |
Table 2: Temperature-Dependent Solubility of Candesartan Cilexetil (Form I)
Data extracted from Cui, P., Yin, Q., & Gong, J. (2011). Solubility of Candesartan Cilexetil in Different Solvents at Various Temperatures. Journal of Chemical & Engineering Data, 56(4), 1344–1346.[7][8]
| Temperature (K) | Ethanol (Mole Fraction x10³) | 1-Propanol (Mole Fraction x10³) | 2-Propanol (Mole Fraction x10³) | Acetone (Mole Fraction x10³) | 2-Butanone (Mole Fraction x10³) | Acetonitrile (Mole Fraction x10³) |
| 278.15 | 1.11 | 1.29 | 0.96 | 3.45 | 4.87 | 0.81 |
| 283.15 | 1.25 | 1.48 | 1.10 | 4.02 | 5.65 | 0.93 |
| 288.15 | 1.41 | 1.69 | 1.25 | 4.67 | 6.53 | 1.07 |
| 293.15 | 1.59 | 1.93 | 1.42 | 5.42 | 7.52 | 1.23 |
| 298.15 | 1.80 | 2.21 | 1.62 | 6.28 | 8.63 | 1.41 |
| 303.15 | 2.03 | 2.52 | 1.84 | 7.25 | 9.88 | 1.61 |
| 308.15 | 2.29 | 2.87 | 2.09 | 8.35 | 11.29 | 1.84 |
| 313.15 | 2.58 | 3.27 | 2.37 | 9.59 | 12.87 | 2.10 |
| 318.15 | 2.91 | 3.71 | 2.68 | 10.99 | 14.65 | 2.39 |
| 323.15 | 3.28 | 4.21 | 3.03 | 12.57 | 16.64 | 2.72 |
At a constant temperature, the solubility of Candesartan Cilexetil follows the order: 2-Butanone > Acetone > 1-Propanol > Ethanol > 2-Propanol > Acetonitrile.[7][8][9] This trend generally aligns with the principle of "like dissolves like," where the solute's polarity and capacity for hydrogen bonding interact with the solvent's properties.
Experimental Protocols
The data presented for Candesartan Cilexetil in Table 2 was obtained using a standardized gravimetric method. This technique is a reliable and widely used approach for determining the equilibrium solubility of a compound in a given solvent.
Detailed Methodology: Gravimetric Solubility Determination [7][8]
-
Apparatus : A jacketed glass vessel (100 mL) equipped with a magnetic stirrer and a precision thermostat to maintain temperature within ±0.1 K.
-
Procedure : a. An excess amount of Candesartan Cilexetil is added to a known mass of the selected organic solvent in the jacketed glass vessel. b. The resulting suspension is continuously stirred at a constant temperature for a sufficient time (typically several hours) to ensure that equilibrium is reached. Preliminary experiments are often conducted to determine the time required to achieve a stable concentration. c. After reaching equilibrium, stirring is stopped, and the suspension is allowed to settle for at least 2 hours to permit the sedimentation of undissolved solid. d. A sample of the clear, saturated supernatant is carefully withdrawn using a preheated or pre-cooled syringe to match the experimental temperature, preventing precipitation or further dissolution. e. The syringe is fitted with a filter (e.g., a 0.45 µm membrane filter) to remove any remaining solid particles. f. A precisely weighed portion of the clear, filtered solution is transferred to a pre-weighed container. g. The solvent is evaporated under controlled conditions (e.g., in a vacuum oven at a moderate temperature) until a constant weight of the dissolved solid is achieved. h. The mass of the dissolved Candesartan Cilexetil is determined by subtracting the tare weight of the container from the final weight. i. The mole fraction solubility is then calculated from the mass of the solute and the mass of the solvent in the sampled solution.
Visualized Workflows and Relationships
Experimental Workflow: Gravimetric Method
The following diagram illustrates the sequential steps involved in the gravimetric method for determining solubility.
Caption: A step-by-step workflow of the gravimetric method for solubility measurement.
Logical Relationship: Factors Influencing Solubility
Candesartan is a lipophilic molecule, and its solubility in organic solvents is governed by intermolecular forces. The following diagram illustrates the relationship between key solvent properties and the resulting solubility of a lipophilic compound like this compound.
Caption: Relationship between solvent properties and solubility of a lipophilic compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CAS 1346604-70-3 | Cayman Chemical | Biomol.com [biomol.com]
- 3. Candesartan CAS#: 139481-59-7 [m.chemicalbook.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. edqm.eu [edqm.eu]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Throughput Quantification of Candesartan in Human Plasma using Candesartan-d4 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Candesartan is a potent, selective angiotensin II type 1 (AT1) receptor antagonist widely prescribed for the treatment of hypertension and heart failure.[1][2] Accurate and reliable quantification of Candesartan in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[2]
The use of a stable isotope-labeled internal standard (IS) is paramount in LC-MS/MS-based bioanalysis to compensate for variations in sample preparation, chromatography, and ionization efficiency. A suitable internal standard should co-elute with the analyte of interest and exhibit similar ionization and fragmentation behavior, but have a different mass-to-charge ratio (m/z). Candesartan-d4, a deuterated analog of Candesartan, is an ideal internal standard as it shares near-identical physicochemical properties with the parent drug, ensuring accurate and precise quantification.[2][3]
This application note provides a detailed protocol for the rapid and sensitive quantification of Candesartan in human plasma using this compound as an internal standard with an LC-MS/MS method. The described method is validated according to regulatory guidelines and is suitable for high-throughput analysis in clinical and research settings.
Materials and Methods
Reagents and Chemicals
-
Candesartan (purity ≥99%) and this compound (purity ≥98.9%) were sourced from commercial suppliers.[1]
-
HPLC-grade methanol, acetonitrile, and water were purchased from a reputable chemical vendor.
-
Ammonium formate and formic acid (analytical grade) were also obtained from a commercial supplier.[1]
-
Human plasma with K2EDTA as an anticoagulant was sourced from a registered blood bank and stored at -20°C until use.[4]
Instrumentation
A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source and coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system is required.[1][2]
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Candesartan and this compound in 100% methanol to prepare individual stock solutions of 1 mg/mL.[1][4]
-
Working Solutions: Prepare serial dilutions of the Candesartan stock solution with a suitable solvent (e.g., methanol:water, 50:50 v/v) to create working standards for the calibration curve and quality control (QC) samples.[1]
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 100 ng/mL.[1]
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and rapid method for extracting Candesartan from plasma samples.
-
Pipette 100 µL of human plasma (blank, standard, or QC sample) into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution (100 ng/mL) to all samples except the blank, to which 10 µL of diluent is added.[4]
-
Vortex the samples for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot (typically 3-10 µL) of the supernatant directly into the LC-MS/MS system.[1]
Liquid Chromatography Conditions
-
Column: A reverse-phase C18 column, such as a Thermo Hypersil GOLD C18 or a Zorbax Eclipse XDB-C18 (e.g., 4.6 x 150 mm, 5 µm), is suitable for the separation.[1][2]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of 5 mM ammonium formate in water and acetonitrile is commonly used. The exact ratio may vary, for example, 5 mM ammonium formate (A) and 100% acetonitrile (B).[1] Another option is methanol and 5mM ammonium acetate (70:30, v/v).[2]
-
Flow Rate: A flow rate of 0.3 to 0.9 mL/min is typically employed.[2][5]
-
Column Temperature: Maintain the column at ambient temperature or a controlled temperature of around 25°C.
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode can be used. Negative ion mode is often reported for the simultaneous analysis of Candesartan and other compounds like hydrochlorothiazide.[6][7] Positive ion mode has also been successfully used.[5]
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor the specific precursor-to-product ion transitions for Candesartan and this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Candesartan | 441.1 | 263.1 |
| This compound | 445.1 | 267.1 |
Note: These are common transitions; optimization of MS parameters on the specific instrument is recommended.[5]
Results and Discussion
The LC-MS/MS method described provides excellent linearity, accuracy, precision, and recovery for the quantification of Candesartan in human plasma.
Linearity
The method demonstrates excellent linearity over a wide concentration range, typically from 1 or 2 ng/mL up to 500 ng/mL.[1][7] The correlation coefficient (r) for the calibration curves is consistently greater than 0.99.[1]
Quantitative Data Summary
The following tables summarize the performance characteristics of the method as reported in various studies.
Table 1: Linearity and Sensitivity
| Parameter | Reported Range | Reference |
| Linearity Range | 2 - 500 ng/mL | [1] |
| 1 - 160 ng/mL | [7] | |
| 1.03 - 307.92 ng/mL | [2] | |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [7] |
| 1.03 ng/mL | [2] | |
| 2 ng/mL | [1] |
Table 2: Accuracy and Precision
| Quality Control Sample | Accuracy (%) | Precision (%CV) | Reference |
| LLOQ | 86.70 - 100.6 | < 10.0 | [1] |
| Low QC (LQC) | 94.97 - 107.1 | < 10.0 | [1] |
| Medium QC (MQC) | 94.97 - 107.1 | < 10.0 | [1] |
| High QC (HQC) | 94.97 - 107.1 | < 10.0 | [1] |
Table 3: Recovery
| Analyte | Concentration Level | Mean Recovery (%) | Reference |
| Candesartan | LQC, MQC, HQC | 90.20 ± 2.52 | [2] |
| This compound | Single Concentration | 89.69 | [2] |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the LC-MS/MS quantification of Candesartan.
Conclusion
The LC-MS/MS method utilizing this compound as an internal standard provides a robust, sensitive, and high-throughput approach for the quantitative analysis of Candesartan in human plasma. The simple protein precipitation extraction procedure and short chromatographic run times make this method highly suitable for pharmacokinetic and bioequivalence studies in the drug development process. The use of a stable isotope-labeled internal standard ensures the accuracy and precision of the results, meeting the stringent requirements of regulatory guidelines.
References
- 1. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmascholars.com [pharmascholars.com]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. LC-MS/MS method for simultaneous estimation of candesartan and hydrochlorothiazide in human plasma and its use in clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Candesartan in Human Plasma by UHPLC-MS/MS Using a Deuterated Internal Standard
Introduction
Candesartan is a potent, selective angiotensin II type 1 (AT1) receptor antagonist widely used in the treatment of hypertension.[1][2] Accurate and reliable quantification of Candesartan in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note presents a detailed, validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the determination of Candesartan in human plasma. The use of a stable isotope-labeled internal standard, Candesartan-d4, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. The method described herein is sensitive, specific, and rapid, making it suitable for high-throughput analysis.
Principle
The method involves the extraction of Candesartan and the internal standard (IS), this compound, from human plasma via solid-phase extraction (SPE). The extracted analytes are then separated using reversed-phase UHPLC and detected by a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of Candesartan to this compound with a calibration curve.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the validated method, demonstrating its performance and reliability for the analysis of Candesartan in human plasma.
Table 1: Linearity and Sensitivity
| Parameter | Value |
| Linearity Range | 1.0 - 400.0 ng/mL[3][4] |
| Correlation Coefficient (r²) | ≥ 0.99[5][6] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[3][4] |
| LLOQ Precision (%CV) | ≤ 20.0% |
| LLOQ Accuracy (%) | 80.0 - 120.0% |
Table 2: Accuracy and Precision (Intra- and Inter-Day)
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
| Low (LQC) | 3.0 | < 15.0% | 85.0 - 115.0% | < 15.0% | 85.0 - 115.0% |
| Medium (MQC) | 150.0 | < 15.0% | 85.0 - 115.0% | < 15.0% | 85.0 - 115.0% |
| High (HQC) | 300.0 | < 15.0% | 85.0 - 115.0% | < 15.0% | 85.0 - 115.0% |
Table 3: Recovery and Matrix Effect
| Parameter | LQC (%) | HQC (%) |
| Mean Extraction Recovery | > 85.0% | > 85.0% |
| Matrix Factor | 0.95 - 1.05 | 0.95 - 1.05 |
| IS Normalized Matrix Factor (%CV) | < 15.0% | < 15.0% |
Experimental Protocols
Materials and Reagents
-
Standards: Candesartan (reference standard), this compound (internal standard)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade)
-
Reagents: Ammonium formate, Formic acid
-
Plasma: Drug-free human plasma with K2EDTA as an anticoagulant
-
SPE Cartridges: C18 solid-phase extraction cartridges
Instrumentation
-
UHPLC System: A system equipped with a binary pump, autosampler, and column oven (e.g., Shimadzu, Waters).
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., API-4000, Xevo TQ-MS).[5][7]
-
Analytical Column: Gemini C18 (50 x 2.1 mm, 1.9 µm) or equivalent.[3][4]
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Candesartan and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Candesartan stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water.
-
Mobile Phase A: 5 mM Ammonium Formate in water, adjusted to pH 2 with formic acid.[3][4]
Sample Preparation (Solid-Phase Extraction)
-
Thaw: Thaw plasma samples, calibration standards, and quality control samples at room temperature.
-
Spike: To 200 µL of plasma, add 20 µL of the this compound internal standard working solution (100 ng/mL) and vortex briefly. For calibration standards, spike with the appropriate Candesartan working solution.
-
Condition SPE Cartridge: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load Sample: Load the plasma sample onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of water.[3]
-
Elute: Elute Candesartan and this compound with 1 mL of acetonitrile.[3]
-
Inject: Transfer the eluate to an autosampler vial and inject 10 µL into the UHPLC-MS/MS system.[3]
UHPLC-MS/MS Conditions
Table 4: UHPLC Parameters
| Parameter | Setting |
| Column | Gemini C18 (50 x 2.1 mm, 1.9 µm)[3][4] |
| Column Temperature | 40 °C |
| Mobile Phase A | 5 mM Ammonium Formate in water (pH 2)[3][4] |
| Mobile Phase B | Acetonitrile[3][4] |
| Flow Rate | 0.3 mL/min[3][4] |
| Gradient | Isocratic: 90% B[3][4] |
| Injection Volume | 10 µL |
| Run Time | 2.5 minutes[5] |
Table 5: Mass Spectrometer Parameters
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3][7] |
| MRM Transitions | Candesartan: m/z 441.1 → 263.1[3][4] this compound: m/z 445.1 → 267.1[3][4] |
| Dwell Time | 200 ms[5] |
| Source Temperature | 500 °C[5] |
| IonSpray Voltage | 5500 V[5] |
Data Analysis and Quantification
-
Integrate the peak areas for both Candesartan and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of Candesartan in the unknown samples from the calibration curve.
Visualizations
Caption: Experimental workflow for Candesartan quantification.
Caption: Logical relationship for quantification.
Conclusion
The UHPLC-MS/MS method described provides a robust and reliable approach for the quantification of Candesartan in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision. The method is sensitive, with a lower limit of quantification of 1.0 ng/mL, and has a short run time, making it well-suited for high-throughput bioanalytical applications in clinical and research settings.
References
- 1. actapharmsci.com [actapharmsci.com]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. DKUM - Determination of candesartan in human plasma with liquid chromatography - tandem mass spectrometry [dk.um.si]
- 5. pharmascholars.com [pharmascholars.com]
- 6. scielo.br [scielo.br]
- 7. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: High-Throughput Quantification of Candesartan in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Candesartan is a potent, long-acting angiotensin II receptor antagonist widely prescribed for the treatment of hypertension and heart failure.[1] Accurate and reliable quantification of Candesartan in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note presents a detailed, robust, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Candesartan in human plasma. The use of a stable isotope-labeled internal standard, Candesartan-d4, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
This document provides comprehensive protocols for sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, it outlines the validation of the method in accordance with regulatory guidelines.
Experimental Protocols
Materials and Reagents
-
Analytes: Candesartan and this compound (IS) were of reference standard purity.
-
Solvents: HPLC grade methanol and acetonitrile were used.
-
Buffers and Additives: Ammonium acetate and formic acid were of analytical grade.
-
Plasma: Drug-free human plasma with K2EDTA as an anticoagulant was obtained from registered blood banks.
Stock and Working Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 2 mg of Candesartan and this compound into separate 2 mL volumetric flasks. Dissolve and make up the volume with HPLC grade methanol to achieve a final concentration of 1.0 mg/mL for each.[2][3]
-
Working Standard Solutions: Prepare serial dilutions of the Candesartan stock solution in a diluent (typically methanol:water, 50:50 v/v) to create calibration curve (CC) standards and quality control (QC) samples at various concentrations.
-
Internal Standard (IS) Working Solution: Dilute the this compound primary stock solution with the diluent to achieve a final concentration suitable for spiking into plasma samples (e.g., 5000 ng/mL).[2][3]
Sample Preparation
A simple and efficient protein precipitation method is described below. Alternative methods such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can also be employed.[4][5][6]
-
Pipette 100 µL of human plasma into a 1.7 mL microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution to all samples except for the blank, to which 50 µL of diluent is added.
-
Vortex the samples for 10 seconds to ensure complete mixing.
-
Add 500 µL of acetonitrile to precipitate the plasma proteins.[4]
-
Vortex the mixture vigorously for 10 minutes.[4]
-
Centrifuge the samples at 13,000 rpm for 5 minutes to pellet the precipitated proteins.[4]
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Method Development
Liquid Chromatography
-
HPLC System: An Acquity™ UPLC system (Waters) or equivalent.
-
Column: A reversed-phase column such as a Thermo Hypersil Gold C18 (150 × 2.1 mm, 1.9 μm) or a Zorbax Eclipse C18 (150 X 4.6 mm, 5µ) is suitable.[2][4]
-
Mobile Phase: An isocratic or gradient elution can be used. A common mobile phase composition is a mixture of acetonitrile and an aqueous buffer like 5 mM ammonium acetate or 0.1% formic acid.[4][6]
-
Flow Rate: A typical flow rate is between 0.45 mL/min and 1.0 mL/min.[1][2]
-
Column Temperature: Maintain the column at a constant temperature, for instance, 40°C.[4]
-
Injection Volume: A small injection volume, typically 3-15 µL, is sufficient.[3][4]
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer such as a Xevo TQ-MS (Waters) or an API-4000 (Sciex) is recommended.[2][4]
-
Ionization Source: Electrospray ionization (ESI) is commonly used. Both positive and negative ion modes have been successfully applied for Candesartan analysis.[1][2]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
Data Presentation
The following tables summarize the key quantitative data for the LC-MS/MS method development for Candesartan with its d4 standard.
| Parameter | Optimized Condition | Reference(s) |
| LC Column | Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm) or Thermo Hypersil Gold C18 (150 × 2.1 mm, 1.9 μm) | [2][4] |
| Mobile Phase | Acetonitrile : 5 mM Ammonium Acetate (75:25, v/v) or Acetonitrile : 5 mM Ammonium Formate | [3][4] |
| Flow Rate | 1.0 mL/min (with splitter) or 0.45 mL/min | [1][3] |
| Column Temperature | 40°C | [4] |
| Injection Volume | 15 µL or 3 µL | [3][4] |
| Run Time | Approximately 2.5 - 3.0 minutes | [3][5] |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode | [1][2] |
| Data Acquisition | Multiple Reaction Monitoring (MRM) | [2] |
Table 1: Optimized LC-MS/MS Conditions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference(s) |
| Candesartan | 439.0 / 439.2 | 309.1 / 309.0 | Negative | [2][7] |
| 441.1 / 441.2 | 262.9 / 263.2 | Positive | [1][6] | |
| This compound | 443.0 / 443.2 | 312.0 / 312.1 | Negative | [3][7] |
| 445.0 | 267.1 | Positive | [6] |
Table 2: Optimized Mass Spectrometer Parameters (MRM Transitions)
| Parameter | Acceptance Criteria (as per US FDA guidelines) | Observed Range in Literature | Reference(s) |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 | [2] |
| Calibration Range | Dependent on application | 1.027 - 302.047 ng/mL or 2 - 500 ng/mL | [2][4] |
| Precision (%CV) | ≤ 15% (except LLOQ, ≤ 20%) | Within acceptable limits | [2] |
| Accuracy (% bias) | 85 - 115% (except LLOQ, 80 - 120%) | Within acceptable limits | [2] |
| Recovery | Consistent, precise, and reproducible | Mean extraction recovery of 96.95 ± 5.61% for Candesartan | [2] |
| Stability | Within ±15% of nominal concentration | Stable for 15h at room temp, 52h in autosampler, and 112 days at -70°C | [2] |
Table 3: Method Validation Summary
Visualization of Experimental Workflow
Caption: LC-MS/MS workflow for Candesartan quantification.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantitative analysis of Candesartan in human plasma. The use of a deuterated internal standard, this compound, ensures the reliability of the results. The detailed protocols and summarized data tables in this application note serve as a valuable resource for researchers and scientists in the field of drug development and clinical pharmacology. The method is fully validated according to regulatory guidelines and is suitable for application in pharmacokinetic and bioequivalence studies.[2][5]
References
- 1. Development and validation of the liquid chromatography-tandem mass spectrometry method for quantitative estimation of candesartan from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. scielo.br [scielo.br]
- 4. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS method for simultaneous estimation of candesartan and hydrochlorothiazide in human plasma and its use in clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmascholars.com [pharmascholars.com]
- 7. The simultaneous UPLC-MS/MS determination of emerging drug combination; candesartan and chlorthalidone in human plasma and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Candesartan Analysis using d4-Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of Candesartan from plasma samples for quantitative analysis, utilizing d4-Candesartan (d4-IS) as an internal standard. The described methods—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—are commonly employed in bioanalytical workflows, particularly for chromatography-mass spectrometry (LC-MS/MS) based assays.
Introduction
Candesartan is a potent, selective angiotensin II type 1 (AT1) receptor antagonist widely used in the treatment of hypertension. Accurate and precise quantification of Candesartan in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as d4-Candesartan, is the gold standard in LC-MS/MS bioanalysis. It effectively compensates for variability in sample preparation and matrix effects, ensuring the reliability of the analytical results. This document outlines three robust sample preparation techniques, providing detailed protocols and comparative performance data to aid in method selection and implementation.
Quantitative Data Summary
The selection of a sample preparation technique often depends on the desired balance between recovery, cleanliness of the extract, throughput, and cost. The following table summarizes the quantitative performance data for the three described methods based on published literature.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Linearity Range | 1.2 - 1030 ng/mL[1] | 1.027 - 302.047 ng/mL[2][3] | 1.03 - 307.92 ng/mL[4] |
| LLOQ | 1.2 ng/mL[1] | 1.027 ng/mL[2][3] | 1.03 ng/mL[4] |
| Recovery | 101.9% - 110.6%[1] | ~97%[2][3] | ~90%[4] |
| Matrix Effect | Negligible[1] | Not explicitly stated, but the use of d4-IS compensates for it. | Negligible, IS normalized matrix factor was 1.00-1.02.[4] |
| Precision (%CV) | < 15%[1] | < 15%[2] | < 15%[4] |
| Accuracy (%) | 85% - 115%[1] | 85% - 115%[2] | 85% - 115%[4] |
Experimental Protocols
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for sample cleanup, suitable for high-throughput analysis. It involves the addition of an organic solvent to the plasma sample to denature and precipitate proteins.
Materials:
-
Human plasma sample
-
d4-Candesartan internal standard (d4-IS) working solution
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Microcentrifuge
Protocol:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 50 µL of the d4-IS working solution (concentration should be optimized based on the expected analyte concentration range).
-
Add 500 µL of ice-cold acetonitrile to the plasma sample.[5]
-
Vortex the mixture vigorously for 10 minutes to ensure complete protein precipitation.[5]
-
Centrifuge the tube at 13,000 rpm for 5 minutes to pellet the precipitated proteins.[5]
-
Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
Protein Precipitation Workflow
Liquid-Liquid Extraction (LLE)
LLE is a sample preparation technique that separates analytes from interferences based on their differential solubilities in two immiscible liquid phases.
Materials:
-
Human plasma sample
-
d4-Candesartan internal standard (d4-IS) working solution
-
5% Formic acid buffer
-
Tertiary butyl methyl ether (TBME), HPLC grade
-
Glass test tubes (15 mL) with stoppers
-
Reciprocating shaker
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
Protocol:
-
Pipette 100 µL of human plasma into a 15 mL glass test tube.[2]
-
Add 10 µL of the d4-IS working solution.[2]
-
Add 500 µL of 5% formic acid buffer and vortex briefly.[2]
-
Add 5 mL of tertiary butyl methyl ether (TBME).[2]
-
Cap the tube and shake on a reciprocating shaker at 200 rpm for 20 minutes.[2]
-
Centrifuge at 4000 rpm for 10 minutes at 4°C to separate the aqueous and organic layers.[2]
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a suitable volume of the mobile phase (e.g., 100 µL) and vortex.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid-Liquid Extraction Workflow
Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation method that can provide very clean extracts, minimizing matrix effects.
Materials:
-
Human plasma sample
-
d4-Candesartan internal standard (d4-IS) working solution
-
2% Formic acid in water
-
Methanol, HPLC grade
-
Water, HPLC grade
-
SPE cartridges (e.g., Polymeric sorbent cartridge, 30 mg/1 mL)
-
SPE vacuum manifold
-
Collection tubes
Protocol:
-
Pre-treat Sample: In a separate tube, add an appropriate volume of d4-IS working solution to 50 µL of human plasma. Add 2% formic acid to the plasma sample as an extraction additive.[4]
-
Condition Cartridge: Place the SPE cartridges on the vacuum manifold. Condition the cartridges by passing 1.0 mL of methanol followed by 1.0 mL of water through each cartridge. Do not allow the cartridge to dry out.
-
Load Sample: Load the pre-treated plasma sample onto the conditioned SPE cartridge. Apply a gentle vacuum to draw the sample through the sorbent at a slow, steady rate.
-
Wash Cartridge: Wash the cartridge with 1.0 mL of 2% formic acid followed by 1.0 mL of water to remove polar interferences.
-
Elute Analyte: Place clean collection tubes in the manifold. Elute Candesartan and d4-IS from the cartridge with 0.5 mL of the mobile phase (e.g., methanol:5mM ammonium acetate, 70:30, v/v).[4]
-
The eluate is ready for direct injection into the LC-MS/MS system.
Solid-Phase Extraction Workflow
Concluding Remarks
The choice of sample preparation method for Candesartan analysis should be guided by the specific requirements of the study. Protein precipitation offers speed and simplicity, making it ideal for high-throughput screening. Liquid-liquid extraction provides a cleaner extract than PPT and can be optimized for high recovery. Solid-phase extraction is the most selective method, yielding the cleanest extracts and minimizing matrix effects, which is often critical for achieving the lowest limits of quantification and highest data quality. The use of d4-Candesartan as an internal standard is strongly recommended for all three methods to ensure the accuracy and precision of the final results. All methods should be thoroughly validated according to regulatory guidelines before implementation in routine analysis.
References
- 1. Development and validation of the liquid chromatography-tandem mass spectrometry method for quantitative estimation of candesartan from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. scielo.br [scielo.br]
- 4. pharmascholars.com [pharmascholars.com]
- 5. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application of Candesartan-d4 in Bioequivalence Studies: A Detailed Guide for Researchers
Introduction
Candesartan-d4, a stable isotope-labeled version of the angiotensin II receptor blocker candesartan, serves as a critical internal standard in bioequivalence (BE) studies. Its application is pivotal for the accurate quantification of candesartan in biological matrices, primarily human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This ensures the reliability of pharmacokinetic data essential for comparing a generic drug product to its brand-name counterpart. These studies are fundamental in generic drug development, demonstrating that the new formulation delivers the same amount of active ingredient to the site of action at the same rate as the reference product.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in bioequivalence studies of candesartan cilexetil, the prodrug of candesartan.
Core Principles of Bioequivalence Assessment
Bioequivalence is established when the pharmacokinetic parameters of a test formulation are statistically equivalent to those of a reference formulation. The key parameters assessed are the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC).[1] According to regulatory guidelines, two drug products are considered bioequivalent if the 90% confidence intervals (CI) for the ratio of the geometric means (test/reference) of Cmax and AUC fall within the acceptance range of 80.00% to 125.00%.[1][2]
Candesartan cilexetil is rapidly and completely hydrolyzed to its active form, candesartan, during absorption from the gastrointestinal tract.[3][4] Therefore, bioequivalence studies for candesartan cilexetil products are based on the measurement of candesartan concentrations in plasma.[5]
Role of this compound as an Internal Standard
The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis.[6] It is chemically identical to the analyte (candesartan) but has a different mass due to the presence of deuterium atoms. This allows it to be distinguished by the mass spectrometer. This compound is added to plasma samples at a known concentration early in the sample preparation process. It co-elutes with candesartan during chromatography and experiences similar extraction recovery and ionization efficiency. By normalizing the response of candesartan to that of this compound, any variability introduced during sample preparation and analysis can be compensated for, leading to highly accurate and precise quantification.[6][7]
Experimental Protocols
A typical bioequivalence study of candesartan cilexetil involves a randomized, crossover study design in healthy human volunteers under fasting conditions.[8][9] The following protocols outline the key experimental procedures.
Bioanalytical Method: LC-MS/MS Quantification of Candesartan
This protocol describes a validated method for the determination of candesartan in human plasma using this compound as the internal standard.
1. Sample Preparation (Solid Phase Extraction - SPE) [6][10]
-
To 50 µL of human plasma in a pre-labeled tube, add the internal standard solution (this compound).
-
Vortex the mixture for 30 seconds.
-
Condition a solid-phase extraction cartridge with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with a suitable washing solution (e.g., a mixture of water and a weak organic solvent) to remove endogenous interferences.
-
Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol or acetonitrile).
-
The eluate is then directly injected into the LC-MS/MS system.
2. Chromatographic Conditions [2][10]
-
LC System: Ultra High-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) system.
-
Column: A reverse-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm or Phenomenex, Gemini NX C18, 100 mm × 4.6 mm, 5 µm).[2][11]
-
Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 0.2% ammonium acetate or 5mM ammonium formate).[2][6]
-
Flow Rate: Typically in the range of 0.3 to 0.8 mL/min.[10][11]
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.[2]
-
Injection Volume: A small volume, typically 5-10 µL.
3. Mass Spectrometric Conditions [2][10]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI), operated in either positive or negative ion mode. Both have been successfully used.[2][10]
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for candesartan and this compound are monitored.
Method Validation
The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized in the table below.
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | The method is typically linear over a range of 1.0 to 400 ng/mL.[6][10] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5; precision and accuracy within ±20% | LLOQ is typically around 0.4 to 1.0 ng/mL.[2][10] |
| Precision (Intra- and Inter-day) | Coefficient of Variation (%CV) ≤ 15% (≤ 20% at LLOQ) | Intra- and inter-day precision is generally well below 15%.[4] |
| Accuracy (Intra- and Inter-day) | Mean accuracy within 85-115% (80-120% at LLOQ) | Accuracy is typically within ±15% of the nominal concentration.[4] |
| Recovery | Consistent and reproducible | High and consistent recovery is achieved with SPE or protein precipitation methods. |
| Matrix Effect | No significant ion suppression or enhancement | The use of this compound helps to mitigate potential matrix effects.[2] |
| Stability | Analyte stable under various storage and handling conditions | Candesartan is generally stable in plasma through freeze-thaw cycles and at room temperature for short periods.[2] |
Data Presentation
The following tables summarize typical quantitative data from bioequivalence studies of candesartan cilexetil.
Table 1: Pharmacokinetic Parameters of Candesartan (Test vs. Reference Formulation)
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |
| Cmax (ng/mL) | 62.23 ± 26.01 | 68.69 ± 22.03 |
| AUC0-t (hng/mL) | 871.3 ± 205.3 | - |
| AUC0-∞ (hng/mL) | 911.9 ± 214.9 | - |
| Tmax (h) | 3-5 | 3-5 |
| t1/2 (h) | 7.29 ± 1.72 | 7.63 ± 1.85 |
Data adapted from a study on an 8 mg formulation.[2]
Table 2: Bioequivalence Assessment Summary
| Pharmacokinetic Parameter | Geometric Mean Ratio (Test/Reference) (%) | 90% Confidence Interval | Bioequivalence Conclusion |
| Cmax | 106.71 | 93.20% – 122.18% | Bioequivalent |
| AUC0-t | 100.92 | 92.15% – 110.52% | Bioequivalent |
| AUC0-∞ | 100.24 | 92.24% – 108.95% | Bioequivalent |
Data adapted from a study on a 16 mg formulation.[1][9]
Visualizations
The following diagrams illustrate key aspects of a bioequivalence study and the mechanism of action of candesartan.
Caption: Workflow of a typical crossover bioequivalence study.
Caption: Logical flow for determining bioequivalence.
Caption: Simplified signaling pathway showing Candesartan's mechanism.
Conclusion
The use of this compound as an internal standard is indispensable for conducting accurate and reliable bioequivalence studies of candesartan cilexetil formulations. The detailed protocols and data presented herein provide a comprehensive guide for researchers in the field of generic drug development. Adherence to validated bioanalytical methods and regulatory standards for bioequivalence assessment is crucial for ensuring the safety and efficacy of generic pharmaceutical products.
References
- 1. Bioequivalence study of two formulations of candesartan cilexetil tablet in healthy subjects under fasting conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and bioequivalence study of candesartan cilexetil tablet in Chinese volunteers under fasting condition: an open-label, randomized-sequence, 2-period crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiologically based pharmacokinetic modeling of candesartan to predict the exposure in hepatic and renal impairment and elderly populations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved simultaneous quantitation of candesartan and hydrochlorthiazide in human plasma by UPLC–MS/MS and its application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. pharmascholars.com [pharmascholars.com]
- 7. researchgate.net [researchgate.net]
- 8. Bioequivalence study of two formulations of candesartan cilexetil tablet in healthy subjects under fasting conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Determination of Candesartan in Human Plasma with Liquid Chromatography - Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantitative Analysis of Candesartan and Candesartan-d4 by LC-MS/MS
Introduction
Candesartan is a potent, selective angiotensin II type 1 (AT1) receptor antagonist widely prescribed for the treatment of hypertension and heart failure. Accurate and reliable quantification of Candesartan in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the quantitative analysis of Candesartan and its deuterated internal standard, Candesartan-d4, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The specified mass transitions for monitoring are m/z 441.1 > 263.1 for Candesartan and m/z 445.1 > 267.1 for this compound.
Mass Spectrometry Parameters
The following table summarizes the optimized mass spectrometry parameters for the detection of Candesartan and this compound using a triple quadrupole mass spectrometer. These parameters are essential for achieving high sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode.
| Parameter | Candesartan | This compound (Internal Standard) |
| Precursor Ion (Q1) m/z | 441.1 | 445.1 |
| Product Ion (Q3) m/z | 263.1 | 267.1 |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| Dwell Time | 200 ms | 200 ms |
Liquid Chromatography Parameters
Chromatographic separation is critical for resolving Candesartan from endogenous matrix components. The following table outlines a typical set of liquid chromatography conditions.
| Parameter | Value |
| Column | Gemini C18 (e.g., 100 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 5 mM Ammonium Formate (pH 2) (90:10, v/v)[1] |
| Flow Rate | 0.3 mL/min[1] |
| Injection Volume | 10 µL[1] |
| Column Temperature | Ambient |
| Run Time | Approximately 2.5 - 3.0 minutes |
Sample Preparation: Solid-Phase Extraction (SPE) Protocol
Solid-phase extraction is a robust method for extracting Candesartan from human plasma, providing a clean extract and minimizing matrix effects.
Materials:
-
Human plasma samples
-
Candesartan and this compound stock solutions
-
Methanol
-
Acetonitrile
-
Water
-
Strata-X extraction cartridges (or equivalent)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Protocol:
-
Spiking: To 100 µL of plasma, add the internal standard (this compound) solution. For calibration standards and quality control samples, add the appropriate concentrations of Candesartan.
-
Pre-conditioning: Condition the SPE cartridge with 2.0 mL of acetonitrile followed by two washes with 2.0 mL of water.[1]
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2.0 mL of water to remove interfering substances.[1]
-
Elution: Elute Candesartan and this compound from the cartridge with 1.5 mL of acetonitrile.[1]
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in the mobile phase (e.g., 200 µL) and vortex.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Method Validation Summary
The described method has been validated according to regulatory guidelines. The following table summarizes typical performance characteristics.
| Validation Parameter | Typical Performance |
| Linearity Range | 1 - 400 ng/mL in human plasma[1] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[1] |
| Intra- and Inter-day Precision (%CV) | < 15% |
| Intra- and Inter-day Accuracy (%Bias) | Within ±15% |
| Recovery | > 85% |
Visual Representations
Experimental Workflow for Candesartan Quantification
Caption: Figure 1: A flowchart illustrating the key steps in the quantification of Candesartan from plasma samples.
Fragmentation Pathway of Candesartan
Caption: Figure 2: The transition from the precursor ion to the product ion for Candesartan.
References
Application Note: High-Throughput Quantification of Candesartan in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
[AN-202511-01]
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Candesartan in human plasma. The use of a stable isotope-labeled internal standard, Candesartan-d4, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The protocol employs a straightforward solid-phase extraction (SPE) for sample clean-up, followed by rapid chromatographic separation on a C18 stationary phase.
Introduction
Candesartan is a selective angiotensin II receptor antagonist widely prescribed for the treatment of hypertension.[1] Accurate and reliable quantification of Candesartan in biological matrices is crucial for clinical and pharmaceutical research. The use of a deuterated internal standard, such as this compound, is the gold standard for LC-MS/MS-based bioanalysis as it effectively compensates for variations in sample preparation and matrix effects.[2] This document provides a detailed protocol for the chromatographic separation and quantification of Candesartan in human plasma using this compound.
Experimental
Materials and Reagents
-
Candesartan and this compound reference standards
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid and ammonium acetate
-
Human plasma (K2EDTA)
-
Solid-phase extraction (SPE) cartridges (e.g., Strata-X)[2]
Instrumentation
-
A liquid chromatography system capable of delivering reproducible gradients.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation
A solid-phase extraction (SPE) procedure is employed for the extraction of Candesartan and this compound from human plasma.[1][2]
-
Pre-treatment : To 200 µL of human plasma, add 10 µL of the this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Acidification : Acidify the plasma samples before loading onto the SPE cartridge.[3]
-
SPE Cartridge Conditioning : Condition the SPE cartridge with methanol followed by water.[2]
-
Loading : Load the pre-treated and acidified plasma sample onto the conditioned SPE cartridge.
-
Washing : Wash the cartridge with water to remove interfering substances.[2]
-
Elution : Elute the analyte and internal standard with an appropriate organic solvent, such as acetonitrile or methanol.[2]
-
Evaporation and Reconstitution : Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
Liquid Chromatography
The chromatographic separation is performed on a C18 analytical column.[1][2][4]
-
Column : Gemini C18, 50 x 4.6 mm, 3 µm[3] or equivalent
-
Mobile Phase : A gradient or isocratic elution can be used. A common mobile phase composition is a mixture of acetonitrile and an aqueous buffer like 5 mM ammonium acetate with the pH adjusted with formic acid.[1][2][4] For example, Acetonitrile:5 mM Ammonium Formate (pH 2) (90:10, v/v).[2][4]
-
Flow Rate : A typical flow rate is between 0.3 mL/min and 0.9 mL/min.[1][2][4]
-
Injection Volume : 10 µL[2]
Mass Spectrometry
The mass spectrometer is operated in the positive electrospray ionization (ESI) mode, and detection is performed using multiple reaction monitoring (MRM).[1][2][4]
-
Ionization Mode : Positive Electrospray Ionization (ESI+)[2][4]
-
MRM Transitions :
-
Dwell Time : 200 ms[1]
Data and Results
The method is validated according to regulatory guidelines, and the following tables summarize the key quantitative data.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Parameter | Value | Reference |
| Chromatography | ||
| Column | Gemini C18 (50 x 2.1 mm, 1.7 µm) | [5] |
| Mobile Phase | Acetonitrile:5 mM Ammonium Acetate (70:30, v/v) | [1] |
| Flow Rate | 0.4 mL/min | [5] |
| Mass Spectrometry | ||
| Ionization Mode | ESI Positive | [2][4] |
| Candesartan MRM Transition | 441.1 → 263.1 | [2][4] |
| This compound MRM Transition | 445.1 → 267.1 | [2][4] |
Table 2: Method Validation Summary
| Validation Parameter | Result | Reference |
| Linearity Range | 1 - 400 ng/mL | [2][4] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [2][4] |
| Inter-day Precision (%CV) | < 15% | [6] |
| Intra-day Precision (%CV) | < 15% | [6] |
| Accuracy (%) | 85 - 115% | [6] |
| Mean Extraction Recovery | > 95% | [7] |
Experimental Workflow
Caption: Workflow for the bioanalysis of Candesartan in human plasma.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantification of Candesartan in human plasma. The use of this compound as an internal standard ensures the reliability of the results. This method is well-suited for pharmacokinetic and bioequivalence studies in drug development and clinical research settings. The simple and efficient sample preparation procedure allows for the analysis of a large number of samples.[2][4]
References
- 1. pharmascholars.com [pharmascholars.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Candesartan in Human Plasma with Liquid Chromatography - Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and bioequivalence study of candesartan cilexetil tablet in Chinese volunteers under fasting condition: an open-label, randomized-sequence, 2-period crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. scielo.br [scielo.br]
Application Notes and Protocols for Utilizing Candesartan-d4 in Hypertension Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Candesartan-d4 in hypertension research. This document outlines the mechanism of action of Candesartan, its application as an internal standard in bioanalytical assays, and detailed protocols for its use in quantifying Candesartan in biological samples.
Introduction to Candesartan
Candesartan is a potent and selective angiotensin II receptor blocker (ARB) widely prescribed for the treatment of hypertension and heart failure.[1][2][3][4][5] It is administered as a prodrug, Candesartan cilexetil, which is rapidly and completely converted to the active form, Candesartan, during absorption from the gastrointestinal tract.[1][2][3][6] Candesartan exerts its therapeutic effects by selectively blocking the angiotensin II type 1 (AT1) receptors, thus inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[1][6] This leads to vasodilation, reduced sodium and water retention, and a decrease in blood pressure.[1]
Role of this compound in Research
This compound, a deuterium-labeled isotopologue of Candesartan, serves as an ideal internal standard (IS) for the quantitative analysis of Candesartan in biological matrices. Its chemical and physical properties are nearly identical to that of Candesartan, but it has a distinct mass due to the presence of four deuterium atoms. This mass difference allows for its differentiation from the unlabeled drug in mass spectrometry-based assays, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method.[7][8][9][10][11]
Mechanism of Action: The Renin-Angiotensin System
Candesartan's primary mechanism of action involves the blockade of the AT1 receptor within the renin-angiotensin system (RAS). Angiotensin II, the principal pressor agent of the RAS, binds to AT1 receptors to mediate vasoconstriction, stimulate aldosterone release, and promote cardiac and vascular hypertrophy.[1][6][12] By competitively inhibiting the binding of angiotensin II to the AT1 receptor, Candesartan effectively counteracts these effects, leading to a reduction in blood pressure.[1][6]
Signaling Pathway of the Angiotensin II Type 1 Receptor
The binding of Angiotensin II to the AT1 receptor, a G-protein-coupled receptor (GPCR), triggers a cascade of intracellular signaling events. This includes the activation of various G proteins, leading to the production of second messengers and the activation of downstream protein kinases. These pathways ultimately contribute to the physiological and pathophysiological effects of Angiotensin II, such as vasoconstriction and cellular growth.[13][14][15]
Caption: Simplified signaling pathway of the Angiotensin II Type 1 Receptor and the inhibitory action of Candesartan.
Experimental Protocols
The following protocols describe the use of this compound as an internal standard for the quantification of Candesartan in plasma samples using LC-MS/MS.
Experimental Workflow
Caption: General workflow for the quantification of Candesartan in plasma using this compound as an internal standard.
Protocol 1: Plasma Sample Preparation using Protein Precipitation
This protocol is a rapid and straightforward method for sample cleanup.
Materials:
-
Human plasma samples
-
This compound internal standard solution (e.g., 50 ng/mL in methanol)[9]
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw frozen plasma samples to room temperature.
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Add 10 µL of the this compound internal standard solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an aliquot (e.g., 3-10 µL) into the LC-MS/MS system.[9]
Protocol 2: Plasma Sample Preparation using Solid-Phase Extraction (SPE)
SPE provides a cleaner sample extract compared to protein precipitation, which can be beneficial for reducing matrix effects.[7][8]
Materials:
-
Human plasma samples
-
This compound internal standard solution
-
SPE cartridges (e.g., Strata-X)[8]
-
Methanol (for conditioning and elution)
-
Water (for washing)
-
5% Formic acid buffer[10]
-
SPE vacuum manifold
-
Collection tubes
Procedure:
-
Thaw plasma samples and add this compound as described in Protocol 1.
-
Add 500 µL of 5% formic acid buffer and vortex.[10]
-
Condition the SPE cartridge with 2.0 mL of acetonitrile followed by two washes with 2.0 mL of water.[8]
-
Load the prepared plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 2.0 mL of water to remove interferences.[8]
-
Elute Candesartan and this compound with 1.5 mL of acetonitrile into a clean collection tube.[8]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase.
-
Transfer to an autosampler vial and inject into the LC-MS/MS system.
LC-MS/MS Method Parameters
The following table summarizes typical LC-MS/MS parameters for the analysis of Candesartan using this compound as an internal standard. These parameters may require optimization based on the specific instrumentation used.
| Parameter | Recommended Conditions |
| Liquid Chromatography | |
| Column | C18 column (e.g., Zorbax Eclipse XDB-C18, Gemini C18)[7][8] |
| Mobile Phase | Acetonitrile/Methanol and Ammonium Formate/Acetate buffer[7][8] |
| Flow Rate | 0.3 - 0.9 mL/min[7][8] |
| Injection Volume | 3 - 10 µL[9] |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative[7][8][16] |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Candesartan) | m/z 441.1 > 263.1 (Positive)[8] or m/z 439.2 > 263.1 (Negative) |
| MRM Transition (this compound) | m/z 445.1 > 267.1 (Positive)[8] or m/z 443.2 > 267.1 (Negative) |
Quantitative Data Summary
The following tables present a summary of pharmacokinetic parameters for Candesartan and validation data for a typical LC-MS/MS method using this compound.
Table 1: Pharmacokinetic Parameters of Candesartan in Healthy Volunteers
| Parameter | Mean Value (± SD) | Reference |
| Cmax (ng/mL) | 62.23 (± 26.01) | [17] |
| Tmax (h) | 3.0 - 4.0 | |
| AUC₀₋t (hng/mL) | 871.3 (± 205.3) | [17] |
| AUC₀₋∞ (hng/mL) | 911.9 (± 214.9) | [17] |
| Terminal Half-life (h) | ~9 hours | [3] |
Data are representative and may vary depending on the study population and dosage.
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 1 - 400 ng/mL | [8] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [8] |
| Intra-day Precision (%CV) | < 10.0% | [9] |
| Inter-day Precision (%CV) | < 10.0% | [9] |
| Accuracy | 86.7% - 108.8% | [9] |
| Recovery | > 90% | [18] |
These application notes and protocols provide a solid foundation for researchers to accurately and reliably quantify Candesartan in hypertension research studies using this compound as an internal standard. Adherence to these guidelines will contribute to the generation of high-quality data for pharmacokinetic, pharmacodynamic, and clinical investigations.
References
- 1. What is the mechanism of Candesartan Cilexetil? [synapse.patsnap.com]
- 2. Candesartan - Wikipedia [en.wikipedia.org]
- 3. Candesartan cilexetil: an angiotensin II-receptor blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Candesartan in the treatment of hypertension: what have we learnt in the last decade? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Candesartan in treating hypertension | Minushkina | Systemic Hypertension [syst-hypertension.ru]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. pharmascholars.com [pharmascholars.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. Improved simultaneous quantitation of candesartan and hydrochlorthiazide in human plasma by UPLC-MS/MS and its application in bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
- 13. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. ahajournals.org [ahajournals.org]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacokinetics and bioequivalence study of candesartan cilexetil tablet in Chinese volunteers under fasting condition: an open-label, randomized-sequence, 2-period crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. actapharmsci.com [actapharmsci.com]
Troubleshooting & Optimization
How to resolve poor peak shape for Candesartan-d4 in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor peak shape for Candesartan-d4 in High-Performance Liquid Chromatography (HPLC) analysis.
Troubleshooting Guide: Resolving Poor Peak Shape for this compound
Poor peak shape in HPLC can manifest as peak tailing, fronting, broadening, or splitting. Below is a systematic guide to diagnosing and resolving these issues for this compound.
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetry where the latter half of the peak is wider than the front half.
Possible Causes and Solutions
| Cause | Recommended Solution | Detailed Experimental Protocol |
| Secondary Interactions with Residual Silanols | Candesartan has basic functional groups that can interact with acidic residual silanol groups on the silica-based stationary phase. | Protocol 1: Mobile Phase pH Adjustment. 1. Initial Condition: Start with a mobile phase of Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% Formic Acid. 2. pH Modification: Prepare a series of mobile phases with varying pH. Given the pKa of Candesartan's strongest acidic group is around 3.44-4.23[1][2], adjust the aqueous portion of the mobile phase to a pH of ~2.5-3.0 using formic acid or phosphoric acid. This ensures the analyte is in a single ionic form and minimizes interaction with silanols. 3. Buffer Addition: Introduce a buffer (e.g., 10-20 mM phosphate or acetate buffer) at the target pH to maintain consistent ionization. 4. Analysis: Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting the sample. |
| Column Overload | Injecting too much sample can saturate the stationary phase. | Protocol 2: Sample Concentration and Injection Volume Reduction. 1. Dilution Series: Prepare a dilution series of your this compound standard (e.g., 10 µg/mL, 5 µg/mL, 1 µg/mL, 0.5 µg/mL). 2. Injection Volume: Start with a standard injection volume (e.g., 5 µL). 3. Systematic Reduction: Sequentially inject the dilution series. If peak shape improves with lower concentrations, the original sample was likely overloaded. Alternatively, reduce the injection volume (e.g., to 2 µL or 1 µL) with the original sample concentration. |
| Column Contamination or Degradation | Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing. | Protocol 3: Column Washing and Replacement. 1. Washing Procedure: Disconnect the column from the detector and flush with a series of solvents in order of increasing elution strength (e.g., 20 column volumes of water, then 20 column volumes of methanol, then 20 column volumes of acetonitrile, and finally 20 column volumes of isopropanol). 2. Regeneration: If using a standard C18 column, flushing with a strong solvent mixture like Acetonitrile:Isopropanol:Water (50:25:25) can help remove strongly retained compounds. 3. Guard Column: If a guard column is used, replace it. 4. Column Replacement: If washing does not improve the peak shape, the analytical column may be degraded and require replacement. |
Issue 2: Peak Fronting
Peak fronting, where the initial part of the peak is sloped, is less common than tailing but can indicate specific problems.
Possible Causes and Solutions
| Cause | Recommended Solution | Detailed Experimental Protocol |
| Sample Solvent Stronger than Mobile Phase | If the sample is dissolved in a solvent that is stronger (more eluting power) than the mobile phase, the peak can be distorted. | Protocol 4: Sample Solvent Matching. 1. Solvent Analysis: Identify the composition of your mobile phase at the start of your gradient (or your isocratic mobile phase). 2. Reconstitution: Evaporate the sample solvent and reconstitute the this compound in the mobile phase itself or in a solvent with a weaker or equivalent elution strength. For reversed-phase, this typically means a higher percentage of water. 3. Injection: Inject the reconstituted sample. |
| Sample Overload (High Concentration) | Very high concentrations of the analyte can lead to fronting. | Refer to Protocol 2: Sample Concentration and Injection Volume Reduction . |
| Column Collapse or Void | A physical change in the column packing material can cause peak fronting. | Protocol 5: Column Inspection and Replacement. 1. Pressure Check: Observe the backpressure of the system. A sudden drop in backpressure can indicate a column void. 2. Column Reversal: For some columns (check manufacturer's instructions), you can try reversing the column and flushing it with a compatible solvent at a low flow rate. This can sometimes settle the packing material. 3. Replacement: If the problem persists, the column is likely irreversibly damaged and needs to be replaced. |
Issue 3: Peak Broadening
Broad peaks can lead to poor resolution and reduced sensitivity.
Possible Causes and Solutions
| Cause | Recommended Solution | Detailed Experimental Protocol |
| Extra-Column Volume | Excessive tubing length or diameter between the injector, column, and detector can cause band broadening. | Protocol 6: System Optimization. 1. Tubing: Use tubing with the smallest possible internal diameter (e.g., 0.005 inches) and keep the length to a minimum. 2. Fittings: Ensure all fittings are properly connected and there are no dead volumes. |
| Low Mobile Phase Flow Rate | A flow rate that is too low can increase diffusion and lead to broader peaks. | Protocol 7: Flow Rate Optimization. 1. Initial Flow Rate: Start with a typical flow rate for your column dimensions (e.g., 0.8 - 1.2 mL/min for a 4.6 mm ID column). 2. Incremental Increase: Gradually increase the flow rate in small increments (e.g., 0.1 mL/min) and observe the effect on peak width and resolution. Be mindful of the column's maximum pressure limit. |
| Inappropriate Mobile Phase Composition | A mobile phase that is too weak can result in long retention times and broad peaks. | Protocol 8: Mobile Phase Strength Adjustment. 1. Increase Organic Content: For reversed-phase HPLC, gradually increase the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This will decrease the retention time and often result in sharper peaks. 2. Gradient Optimization: If using a gradient, consider making the gradient steeper to elute the compound more quickly. |
Issue 4: Split Peaks
Split peaks can be indicative of a few critical issues.
Possible Causes and Solutions
| Cause | Recommended Solution | Detailed Experimental Protocol |
| Partially Clogged Column Frit | Particulates from the sample or mobile phase can block the inlet frit of the column, causing the sample to be distributed unevenly. | Protocol 9: Frit Cleaning and Column Reversal. 1. Backflushing: Disconnect the column from the detector and reverse the flow direction. Flush the column with a strong, filtered solvent to dislodge any particulates. 2. Frit Replacement: If backflushing is unsuccessful, the inlet frit may need to be replaced (if the column design allows). 3. Sample Filtration: Always filter your samples through a 0.22 µm or 0.45 µm syringe filter before injection to prevent this issue. |
| Sample Solvent Incompatibility | If the sample solvent is not miscible with the mobile phase, it can cause peak splitting. | Refer to Protocol 4: Sample Solvent Matching. |
| Isotope Effect | While less likely to cause distinct splitting, the deuterium in this compound can sometimes lead to partial separation from any residual non-deuterated Candesartan, which might appear as a shoulder or a small, closely eluted peak. Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase HPLC due to differences in hydrophobicity.[3][4] | Protocol 10: High-Resolution Chromatography. 1. Column Choice: Use a high-efficiency column with a smaller particle size (e.g., sub-2 µm) to improve resolution. 2. Gradient Optimization: Employ a shallower gradient to better separate closely eluting species. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape for this compound.
Caption: A flowchart outlining the systematic approach to diagnosing and resolving common HPLC peak shape issues for this compound.
Frequently Asked Questions (FAQs)
Q1: Why is the peak shape of my deuterated standard (this compound) different from the non-deuterated analog?
A1: Deuterated internal standards can sometimes exhibit slightly different chromatographic behavior than their non-deuterated counterparts. This is known as the "deuterium isotope effect." In reversed-phase HPLC, deuterated compounds are often slightly less retentive and may elute earlier.[3][4] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can subtly alter the molecule's hydrophobicity and interaction with the stationary phase. While this usually results in a small shift in retention time, under certain conditions, it could contribute to peak broadening or asymmetry if there is incomplete resolution from the non-deuterated form or if it interacts differently with the stationary phase.
Q2: Can the mobile phase pH significantly impact the peak shape of this compound?
A2: Yes, absolutely. Candesartan is an ionizable compound with both acidic and basic functional groups. Its retention and peak shape are highly dependent on the pH of the mobile phase. The strongest acidic pKa of Candesartan is in the range of 3.44 to 4.23.[1][2] Operating near this pKa can lead to the co-existence of both ionized and non-ionized forms of the analyte, resulting in peak tailing or broadening. It is generally recommended to adjust the mobile phase pH to be at least 1.5 to 2 pH units away from the analyte's pKa. For Candesartan, a mobile phase pH of around 2.5-3.0 is often a good starting point to ensure it is in a single, protonated state, which typically results in better peak shape on a C18 column.
Q3: My peak is fronting. What is the most likely cause for this compound?
A3: The most common causes of peak fronting are sample overload and a mismatch between the sample solvent and the mobile phase. If your this compound is dissolved in a high percentage of organic solvent (like 100% acetonitrile) and your mobile phase is more aqueous, the sample solvent can act as a "stronger" eluent, causing the analyte to move through the initial part of the column too quickly, leading to a fronting peak. To resolve this, try to dissolve your sample in the initial mobile phase composition or a weaker solvent.
Q4: I see a small shoulder on my this compound peak. What could it be?
A4: A small shoulder could be due to several factors:
-
Co-eluting impurity: There might be a closely related impurity that is not fully resolved.
-
Column contamination or void: A problem at the head of the column can distort the peak.
-
Isotopic Variants: this compound is typically a mixture of deuterated forms (d1-d4). While the primary component is d4, the presence of other isotopic forms could potentially lead to very slight differences in retention, which might appear as a shoulder under high-resolution conditions.
-
Residual Non-deuterated Candesartan: If your standard contains a small amount of non-deuterated Candesartan, it might elute slightly later and appear as a shoulder.
To investigate, you can try using a shallower gradient or a more efficient column to improve resolution.
Q5: Can on-column hydrogen-deuterium exchange affect my analysis?
A5: On-column hydrogen-deuterium exchange is a phenomenon where deuterium atoms on the analyte can exchange with hydrogen atoms from the mobile phase, or vice-versa. For this compound, the deuterium atoms are on a phenyl ring, making them non-labile under typical reversed-phase HPLC conditions.[5][6][7] Therefore, on-column exchange is highly unlikely to be a cause of poor peak shape for this particular molecule. This phenomenon is more of a concern for compounds with deuterium on heteroatoms like -OH, -NH, or -SH groups.
Chemical Interactions and Properties
The following diagram illustrates the key chemical properties of Candesartan that influence its chromatographic behavior.
Caption: A diagram showing the relationship between Candesartan's chemical properties and their impact on HPLC analysis and peak shape.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Deuterium isotope effects on hydrophobic interactions: the importance of dispersion interactions in the hydrophobic phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | CAS 1346604-70-3 | Cayman Chemical | Biomol.com [biomol.com]
- 7. This compound | CAS No- 1346604-70-3 | Simson Pharma Limited [simsonpharma.com]
Technical Support Center: Stability of Candesartan-d4 in Plasma Samples
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Candesartan-d4 in plasma samples under various storage conditions. The following information is compiled from validated bioanalytical methods and stability studies.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in plasma during freeze-thaw cycles?
A1: Candesartan has been shown to be stable in human plasma for multiple freeze-thaw cycles. One study demonstrated stability for up to five successive freeze-thaw cycles[1]. Another study evaluated stability after three freeze-thaw cycles at -80°C[2]. While these studies focus on candesartan, it is a standard practice in bioanalysis to use a stable isotope-labeled internal standard like this compound, which is expected to have comparable stability to the analyte. The acceptance criterion for stability is typically that the deviation of the mean concentration is within ±15% of the nominal concentration.
Q2: What is the short-term stability of this compound on the bench-top at room temperature?
A2: Candesartan is stable in human plasma at room temperature for at least 15 hours[1]. Another study confirmed bench-top stability for 10 hours[2]. These findings suggest that plasma samples containing candesartan and its deuterated internal standard can be handled on the bench during routine laboratory procedures without significant degradation.
Q3: What are the recommended long-term storage conditions for plasma samples containing this compound?
A3: For long-term storage, plasma samples should be kept frozen at -70°C. Studies have confirmed the stability of candesartan in human plasma for at least 112 days at -70°C[1]. Another validation demonstrated stability for 35 days at +5°C for stock and working solutions, which, while not plasma, indicates good stability of the compound[3].
Q4: Is this compound stable in the autosampler after extraction?
A4: Yes, processed samples of candesartan have been shown to be stable in the autosampler. One study reported stability for 52 hours in the injector[1], while another confirmed stability for 24 hours in an autosampler set at 10°C[2]. This allows for flexibility in the sequencing of analytical runs.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results after repeated analysis of the same sample. | Analyte degradation due to multiple freeze-thaw cycles. | Limit the number of freeze-thaw cycles to a validated number (e.g., three to five cycles). Aliquot samples into smaller volumes before initial freezing if multiple analyses are anticipated. |
| Low analyte response in samples left at room temperature for an extended period. | Bench-top instability. | Process and analyze samples within the validated bench-top stability time (e.g., within 10-15 hours). Keep samples on ice or at 4°C during processing if possible. |
| Decreased analyte concentration in long-term stored samples. | Improper storage temperature or exceeding validated storage duration. | Ensure samples are consistently stored at or below -70°C. Adhere to the validated long-term storage period. If longer storage is required, a re-validation of the stability for that duration is necessary. |
| Variable internal standard (this compound) response across a batch. | Inconsistent sample extraction or degradation of the internal standard. | Review the sample preparation procedure for consistency. Ensure the internal standard spiking solution is fresh and has been stored correctly. Verify the stability of this compound under the specific experimental conditions. |
Stability Data Summary
The following tables summarize the stability of candesartan in human plasma under various conditions. As this compound is the stable isotope-labeled internal standard, its stability is expected to be comparable to that of candesartan. The acceptance criteria for stability in these studies were that the mean concentration of the quality control samples was within 85-115% of the nominal value.
Table 1: Freeze-Thaw Stability of Candesartan in Human Plasma
| Number of Cycles | Storage Temperature | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (% CV) | Reference |
| 3 | -80°C | Low QC & High QC | Within ±15% of nominal | < 15% | [2] |
| 5 | -70°C | Low QC & High QC | Within 85-115% | < 15% | [1] |
Table 2: Short-Term (Bench-Top) Stability of Candesartan in Human Plasma at Room Temperature
| Duration (hours) | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (% CV) | Reference |
| 10 | Low QC & High QC | Within ±15% of nominal | < 15% | [2] |
| 15 | Low QC & High QC | Within 85-115% | < 15% | [1] |
Table 3: Long-Term Stability of Candesartan in Human Plasma
| Duration (days) | Storage Temperature | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (% CV) | Reference |
| 112 | -70°C | Low QC & High QC | Within 85-115% | < 15% | [1] |
Table 4: Post-Preparative (Autosampler) Stability of Candesartan
| Duration (hours) | Storage Condition | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (% CV) | Reference |
| 24 | 10°C in autosampler | Low QC & High QC | Within ±15% of nominal | < 15% | [2] |
| 52 | In injector | Low QC & High QC | Within 85-115% | < 15% | [1] |
Experimental Protocols
A generalized experimental protocol for assessing the stability of this compound in plasma is outlined below. This is based on common practices in validated bioanalytical methods.
1. Preparation of Quality Control (QC) Samples:
-
Spike blank human plasma with known concentrations of candesartan and this compound to prepare low, medium, and high concentration QC samples.
-
Aliquot these QC samples for each stability test.
2. Freeze-Thaw Stability Assessment:
-
Subject a set of low and high QC samples to three to five complete freeze-thaw cycles.
-
For each cycle, freeze the samples at -80°C for at least 12 hours and then thaw them unassisted at room temperature.
-
After the final cycle, process the samples and analyze them along with a freshly prepared calibration curve and a set of freshly thawed QC samples (comparison samples).
3. Short-Term (Bench-Top) Stability Assessment:
-
Place a set of low and high QC samples on the bench-top at room temperature for a specified period (e.g., 10-15 hours).
-
After the specified duration, process and analyze the samples with a fresh calibration curve and comparison QC samples.
4. Long-Term Stability Assessment:
-
Store a set of low and high QC samples at the intended long-term storage temperature (e.g., -70°C) for a specified duration (e.g., 112 days).
-
On the day of analysis, thaw the samples and analyze them against a fresh calibration curve and comparison QC samples.
5. Sample Analysis (LC-MS/MS Method):
-
Extraction: A common method is solid-phase extraction (SPE) or liquid-liquid extraction. For instance, a simple one-step SPE can be used to extract the analyte and the internal standard[4].
-
Chromatography: Perform chromatographic separation on a C18 column[4][5].
-
Detection: Use a tandem mass spectrometer in the multiple reaction monitoring (MRM) mode. The transitions for candesartan and this compound are typically monitored. For example, m/z 441.1 → 263.1 for candesartan and m/z 445.1 → 267.1 for this compound[6].
Experimental Workflow
Caption: Workflow for assessing the stability of this compound in plasma samples.
References
- 1. scielo.br [scielo.br]
- 2. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmascholars.com [pharmascholars.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Candesartan in Human Plasma with Liquid Chromatography - Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ESI-MS for Candesartan-d4 Detection
Welcome to the technical support center for optimizing Electrospray Ionization (ESI) source parameters for the detection of Candesartan-d4. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your LC-MS/MS experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical ESI-MS parameters for detecting this compound?
A1: this compound is typically analyzed in positive ion mode via Electrospray Ionization (ESI). The protonated molecule [M+H]⁺ is used as the precursor ion. While optimal parameters vary between instruments, published methods provide a good starting point.
Q2: What are the common mass transitions for Candesartan and this compound?
A2: The most frequently reported mass transitions (precursor ion → product ion) in Multiple Reaction Monitoring (MRM) mode are:
-
Candesartan: m/z 441.1 → 263.1[1], m/z 441.1 → 262.9[2], m/z 439.2 → 309.0[3], m/z 441.2 → 263.2[4], m/z 441.10 → 192.00, and m/z 441.10 → 263.15[5].
-
This compound: m/z 445.1 → 267.1[1][2][6], and m/z 443.2 → 312.1[3].
Q3: Why am I seeing low sensitivity for this compound?
A3: Low sensitivity can be caused by several factors, including suboptimal ESI source parameters, matrix effects, or issues with the mobile phase. A systematic optimization of the ESI source parameters is the first step in troubleshooting. This includes adjusting the capillary voltage, nebulizer gas pressure, drying gas flow rate, and drying gas temperature.
Q4: Can the mobile phase composition affect the ionization of this compound?
A4: Absolutely. The choice of solvent and additives is crucial for efficient ionization. For Candesartan, reversed-phase solvents like methanol and acetonitrile are preferred as they facilitate the transfer of ions from the liquid to the gas phase. Volatile buffers such as ammonium formate or ammonium acetate are often added to the mobile phase to improve chromatographic peak shape and ionization efficiency.
Q5: Should I be concerned about matrix effects when analyzing this compound in biological samples?
A5: Yes, matrix effects can lead to ion suppression or enhancement, affecting the accuracy of quantification.[7] Using a stable isotope-labeled internal standard like this compound helps to compensate for these effects, as it co-elutes and experiences similar matrix effects to the analyte.[8] However, significant differences in matrix effects between the analyte and its deuterated internal standard can still occur.[7]
Troubleshooting Guide
Issue 1: Low or No Signal for this compound
| Possible Cause | Troubleshooting Step |
| Incorrect ESI Polarity | Ensure the mass spectrometer is operating in positive ion mode . |
| Suboptimal Capillary Voltage | Optimize the capillary voltage. Start with a typical value (e.g., 3-5 kV for positive mode) and adjust in small increments to maximize the signal.[9] |
| Inefficient Nebulization | Adjust the nebulizer gas pressure. Insufficient pressure can lead to large droplets and poor ionization. |
| Poor Desolvation | Increase the drying gas temperature and/or flow rate to facilitate solvent evaporation. Be cautious, as excessive heat can cause thermal degradation. |
| Incorrect Mass Transitions | Verify that the correct precursor and product ion m/z values for this compound are entered in the MRM method. |
Issue 2: High Background Noise
| Possible Cause | Troubleshooting Step |
| Solvent Contamination | Use high-purity LC-MS grade solvents and additives. |
| Sample Matrix Interference | Improve sample preparation to remove interfering substances. Consider solid-phase extraction (SPE) for cleaner samples.[2][10] |
| Suboptimal Cone/Orifice Voltage | The cone voltage can be optimized to reduce the transmission of non-target ions (chemical noise).[11] |
Issue 3: Unstable Signal or Poor Reproducibility
| Possible Cause | Troubleshooting Step |
| Unstable ESI Spray | Check the sprayer position relative to the sampling cone and ensure a consistent, fine mist.[11] Also, check for blockages in the sample capillary. |
| Fluctuations in Gas Flow/Temperature | Ensure that the gas supplies (nebulizer and drying gas) are stable and that the temperature controllers are functioning correctly. |
| Inconsistent Sample Preparation | Ensure a consistent and reproducible sample preparation protocol is followed for all samples and standards. |
Experimental Protocols & Data
General Protocol for ESI Source Parameter Optimization
This protocol describes a systematic approach to optimizing ESI source parameters using a constant infusion of this compound.
-
Prepare a this compound solution: Prepare a solution of this compound in a solvent mixture that mimics the mobile phase composition at the expected elution time of the analyte (e.g., 70:30 Methanol:5mM Ammonium Acetate). A typical concentration might be 100-200 ng/mL.
-
Infuse the solution: Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.
-
Set initial parameters: Begin with the instrument manufacturer's recommended starting parameters or values from a relevant publication (see table below).
-
Optimize one parameter at a time: While monitoring the signal intensity of the this compound mass transition (e.g., m/z 445.1 → 267.1), adjust one parameter at a time to find the value that yields the maximum and most stable signal.
-
Capillary Voltage: Varies depending on the instrument, typically 3-5 kV for positive mode.
-
Nebulizer Gas Pressure: Adjust to achieve a stable spray.
-
Drying Gas Flow: Optimize for efficient desolvation without excessive ion suppression.
-
Drying Gas Temperature: Increase gradually to improve desolvation, avoiding thermal degradation.
-
Cone/Orifice Voltage (Declustering Potential): Optimize to maximize the precursor ion signal and minimize in-source fragmentation.
-
-
Iterate optimization: After optimizing one parameter, you may need to re-optimize others, as they can be interdependent.
-
Verify with LC-MS/MS: Once the source parameters are optimized via infusion, confirm the performance by injecting a standard solution onto the LC-MS/MS system.
Published ESI-MS Parameters for Candesartan Detection
The following table summarizes ESI-MS parameters from published methods for the analysis of Candesartan. These can serve as a starting point for your optimization.
| Parameter | Reference[6] | Reference[5] | General Recommendation[9][11] |
| Ionization Mode | ESI Positive | ESI | Positive for basic compounds |
| Capillary/Spray Voltage | 5500 V | Not Specified | 3-5 kV |
| Source Temperature | 500 °C | Not Specified | 100-150 °C (Desolvation Gas Temp is separate) |
| Nebulizer Gas | Not Specified | Not Specified | Nitrogen |
| Drying Gas | Not Specified | Not Specified | Nitrogen |
| Mobile Phase | Methanol:5mM Ammonium Acetate (75:25, v/v) | 0.1% Formic Acid in Water/Acetonitrile | Reversed-phase solvents with volatile additives |
Visualizations
Workflow for ESI Source Optimization
Caption: A flowchart illustrating the systematic workflow for optimizing ESI source parameters.
Troubleshooting Logic for Low this compound Signal
Caption: A decision tree for troubleshooting low signal intensity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmascholars.com [pharmascholars.com]
- 3. The simultaneous UPLC-MS/MS determination of emerging drug combination; candesartan and chlorthalidone in human plasma and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of the liquid chromatography-tandem mass spectrometry method for quantitative estimation of candesartan from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous Determination of Candesartan and Hydrochlorothiazide in Human Plasma by HPLC-MS/MS | Karnakova | Drug development & registration [pharmjournal.ru]
- 6. researchgate.net [researchgate.net]
- 7. waters.com [waters.com]
- 8. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 9. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | BoroPharm Inc. [boropharm.com]
- 10. pharmascholars.com [pharmascholars.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Troubleshooting low recovery of Candesartan-d4 during extraction
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of Candesartan-d4 during solid-phase extraction (SPE) and liquid-liquid extraction (LLE).
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low recovery of this compound during Solid-Phase Extraction (SPE)?
Low recovery of this compound during SPE can stem from several factors throughout the extraction process. The most common issues include:
-
Improper Cartridge Conditioning and Equilibration: Failure to properly wet and equilibrate the sorbent can lead to inconsistent and poor retention of the analyte. Ensure the cartridge is conditioned according to the manufacturer's instructions, typically with methanol followed by water or an appropriate buffer.[1][2]
-
Incorrect Sorbent Selection: The choice of sorbent is critical for effective retention of this compound. A mismatch between the sorbent's chemistry and the analyte can result in the analyte passing through the cartridge without being retained.[1] For Candesartan, which is a nonpolar molecule, a reversed-phase sorbent like C18 is commonly used.[3][4]
-
Suboptimal Sample pH: The pH of the sample load solution can significantly impact the retention of ionizable compounds like Candesartan. The pH should be adjusted to ensure the analyte is in its neutral form to maximize retention on a reversed-phase sorbent.
-
Wash Solvent Composition: The wash solvent may be too strong, causing premature elution of this compound along with interferences.[5][6] The organic content of the wash solvent should be carefully optimized to remove matrix components without affecting the analyte.
-
Inappropriate Elution Solvent: The elution solvent may not be strong enough to desorb the analyte completely from the sorbent.[1][7] Increasing the organic strength or using a different solvent may be necessary. For Candesartan, elution is often achieved with a high percentage of methanol or acetonitrile, sometimes with a modifier like ammonium formate.[4]
-
Sample Overload: Exceeding the binding capacity of the SPE cartridge can lead to breakthrough, where the analyte is not fully retained and is lost in the loading fraction.[2][5]
-
High Flow Rate: Applying the sample, wash, or elution solvents at too high a flow rate can prevent proper equilibration and lead to incomplete retention or elution.[2]
Q2: How can I troubleshoot low recovery of this compound in a Liquid-Liquid Extraction (LLE) procedure?
Low recovery in LLE is often related to issues with phase separation, solvent choice, and pH. Here are some key troubleshooting steps:
-
Solvent Selection: The extraction solvent must have a high affinity for this compound and be immiscible with the sample matrix (typically aqueous). Diethyl ether and dichloromethane mixtures have been used for Candesartan extraction.[8]
-
pH of the Aqueous Phase: Similar to SPE, the pH of the sample should be optimized to ensure this compound is in a form that is readily extracted into the organic phase.
-
Insufficient Mixing: Inadequate vortexing or mixing can lead to incomplete partitioning of the analyte from the aqueous phase into the organic phase.
-
Emulsion Formation: The formation of an emulsion layer between the two phases can trap the analyte and lead to poor recovery. Strategies to break emulsions include centrifugation, addition of salt, or filtration.
-
Phase Separation Issues: Incomplete separation of the aqueous and organic layers can result in loss of the analyte. Ensure complete separation before collecting the organic layer.
Q3: Could matrix effects be the cause of apparent low recovery?
Yes, matrix effects can mimic low recovery. Ion suppression or enhancement in the mass spectrometer, caused by co-eluting matrix components, can lead to a lower or higher than expected signal for this compound, which may be misinterpreted as poor extraction efficiency.[9][10] It is important to assess matrix effects, for instance by comparing the response of the analyte in a post-extraction spiked blank matrix sample to the response in a neat solution.[10][11] The use of a stable isotope-labeled internal standard like this compound is intended to compensate for matrix effects, as it should be affected similarly to the unlabeled analyte.[10]
Q4: Are there any stability issues with this compound that could lead to low recovery?
Candesartan cilexetil, the prodrug of Candesartan, can be susceptible to degradation, particularly enzymatic degradation in biological matrices.[12][13] While Candesartan itself is more stable, it's crucial to handle samples appropriately. For instance, storing plasma samples at low temperatures (e.g., -70°C) is recommended.[3] Degradation can also occur in certain solvents or at inappropriate pH levels over time.[14]
Quantitative Data Summary
The following table summarizes reported recovery rates for Candesartan using different extraction methods. Note that the recovery of the deuterated internal standard, this compound, is expected to be very similar to that of the unlabeled Candesartan.
| Analyte | Extraction Method | Matrix | Mean Recovery (%) | Reference |
| Candesartan | Liquid-Liquid Extraction (LLE) | Human Plasma | 99.37 | [9] |
| Candesartan | Liquid-Liquid Extraction (LLE) | Human Plasma | 98.86 | [10] |
| Candesartan | Solid-Phase Extraction (SPE) | Human Plasma | >95 | [3] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol is a general guideline based on common practices for Candesartan extraction.[3][4]
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 500 µL of plasma, add the internal standard solution (this compound).
-
Add 500 µL of a suitable buffer (e.g., phosphate buffer, pH 3.0) and vortex.
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge.
-
Condition the cartridge by passing 1 mL of methanol, followed by 1 mL of water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply a slow and steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak wash solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Dry the cartridge under vacuum for 1-2 minutes.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of a strong elution solvent (e.g., methanol or acetonitrile).
-
Collect the eluate in a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.
-
Vortex and transfer to an autosampler vial.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma
This protocol is a general guideline based on common practices for Candesartan extraction.[9][10]
-
Sample Preparation:
-
To 200 µL of plasma in a polypropylene tube, add the internal standard solution (this compound).
-
-
Protein Precipitation (Optional but Recommended):
-
Add 200 µL of a protein precipitating agent (e.g., acetonitrile or methanol).
-
Vortex for 30 seconds.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
-
Liquid-Liquid Extraction:
-
Add 1 mL of an appropriate extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).
-
Vortex vigorously for 2-5 minutes to ensure thorough mixing.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the phases.
-
-
Solvent Collection:
-
Carefully transfer the upper organic layer to a new tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Troubleshooting Workflow
References
- 1. welch-us.com [welch-us.com]
- 2. silicycle.com [silicycle.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Candesartan in Human Plasma with Liquid Chromatography - Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. google.com [google.com]
- 6. lcms.cz [lcms.cz]
- 7. welchlab.com [welchlab.com]
- 8. dovepress.com [dovepress.com]
- 9. Improved simultaneous quantitation of candesartan and hydrochlorthiazide in human plasma by UPLC–MS/MS and its application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. scielo.br [scielo.br]
- 12. japsonline.com [japsonline.com]
- 13. researchgate.net [researchgate.net]
- 14. The Effect of Polysorbate 20 on Solubility and Stability of Candesartan Cilexetil in Dissolution Media - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing ion suppression effects with Candesartan-d4
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the LC-MS/MS analysis of Candesartan, with a focus on minimizing ion suppression effects using its deuterated internal standard, Candesartan-d4.
Troubleshooting Guide
Q1: I am observing significant ion suppression for Candesartan in my plasma samples. What are the initial steps to troubleshoot this issue?
A1: Ion suppression in LC-MS/MS analysis of Candesartan from plasma is often caused by co-eluting matrix components, such as phospholipids.[1][2][3] Here is a systematic approach to troubleshoot this problem:
-
Confirm Ion Suppression: First, confirm that the issue is indeed ion suppression. This can be done by a post-column infusion experiment. Infuse a standard solution of Candesartan at a constant rate into the MS detector while injecting a blank, extracted plasma sample. A dip in the baseline signal at the retention time of Candesartan indicates the presence of co-eluting species that are causing ion suppression.[4][5]
-
Evaluate Your Sample Preparation: The most common source of ion suppression is inadequate removal of matrix components.[1][6]
-
Protein Precipitation (PPT): While fast, PPT is often insufficient for removing phospholipids, a major cause of ion suppression.[2] If you are using PPT, consider switching to a more rigorous sample cleanup method.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT.[3] Experiment with different organic solvents and pH adjustments to optimize the extraction of Candesartan while minimizing the co-extraction of interfering matrix components.
-
Solid-Phase Extraction (SPE): SPE is generally the most effective method for removing interfering matrix components.[3][7] A well-chosen SPE sorbent and elution protocol can significantly reduce ion suppression. For Candesartan, a C18 or a mixed-mode cation exchange sorbent can be effective.[3][7]
-
-
Optimize Chromatographic Separation: If sample preparation improvements are insufficient, focus on your chromatography. The goal is to chromatographically separate Candesartan from the region where ion suppression occurs.
-
Modify the Mobile Phase: Adjusting the organic solvent (e.g., methanol vs. acetonitrile) or the aqueous phase pH can alter the retention times of both Candesartan and interfering components.[2]
-
Adjust the Gradient: A shallower gradient can improve the resolution between Candesartan and co-eluting matrix components.
-
Consider a Different Column: A column with a different stationary phase chemistry (e.g., a phenyl-hexyl column) may provide a different selectivity and better separation from interfering compounds. For compounds prone to interacting with metal surfaces, a metal-free column might be beneficial.[8]
-
-
Check Instrument Parameters:
-
Ion Source Settings: Optimize the electrospray ionization (ESI) source parameters, such as spray voltage, gas flows, and temperature. Sometimes, switching to Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression for certain compounds.[5]
-
Mass Spectrometer Calibration: Ensure your mass spectrometer is properly tuned and calibrated.[1]
-
Below is a troubleshooting workflow to address ion suppression:
Caption: A workflow for troubleshooting ion suppression.
Q2: My signal for Candesartan is low, even when using this compound. What could be the issue?
A2: While this compound compensates for signal loss due to ion suppression, a universally low signal for both the analyte and the internal standard suggests a problem that is affecting both molecules. Here are some potential causes:
-
Suboptimal Ionization: The ESI source parameters may not be optimal for Candesartan. Re-tune and optimize the ion source settings.[1]
-
Sample pH: The pH of the final sample injected onto the LC-MS/MS system can affect ionization efficiency. Ensure the pH is compatible with the ionization mode (positive or negative) and the pKa of Candesartan.
-
Mobile Phase Incompatibility: Certain mobile phase additives can suppress the ionization of all analytes. For example, high concentrations of non-volatile buffers should be avoided.
-
Instrument Contamination: Contamination in the ion source, transfer optics, or mass analyzer can lead to a general loss of sensitivity.[9] Perform routine cleaning and maintenance as recommended by the instrument manufacturer.
-
Incorrect Internal Standard Concentration: If the concentration of this compound is too high, it could potentially compete with the analyte for ionization, leading to suppression of the Candesartan signal.
Q3: I am seeing variability in my results, even with an internal standard. Why might this be happening?
A3: While a stable isotope-labeled internal standard like this compound is excellent for correcting variability, it's not a panacea. Here are some reasons you might still see inconsistent results:
-
Differential Matrix Effects: In rare cases, the matrix effect might not be identical for the analyte and the internal standard, especially if they are not perfectly co-eluting. Ensure that the chromatographic peak shapes and retention times for Candesartan and this compound are as close as possible.
-
Sample Preparation Inconsistency: Inconsistent sample preparation can lead to variable recoveries and matrix effects from sample to sample. Ensure your pipetting, extraction, and reconstitution steps are precise and reproducible.
-
Stability Issues: Candesartan may be degrading in the sample matrix or during the sample preparation process. Perform stability studies to assess its stability under different conditions (e.g., freeze-thaw cycles, bench-top stability).[10]
Frequently Asked Questions (FAQs)
Q1: Why is this compound a good internal standard for Candesartan analysis?
A1: this compound is considered an ideal internal standard for the quantitative analysis of Candesartan by LC-MS/MS for several reasons:
-
Similar Physicochemical Properties: Being a stable isotope-labeled analog, this compound has nearly identical chemical and physical properties to Candesartan. This means it behaves similarly during sample preparation (extraction recovery) and chromatographic separation (retention time).[11]
-
Co-elution: It co-elutes with Candesartan, ensuring that both compounds experience the same degree of ion suppression or enhancement from the sample matrix at the same time.
-
Mass Difference: It is easily distinguishable from Candesartan by the mass spectrometer due to the mass difference from the deuterium labels.[10]
-
Correction for Variability: By maintaining a constant ratio of the analyte peak area to the internal standard peak area, it effectively corrects for variations in sample preparation, injection volume, and matrix effects.[7][12]
The use of a stable isotope-labeled internal standard is a widely accepted practice for minimizing the impact of matrix effects and improving the accuracy and precision of bioanalytical methods.[7]
Caption: Principle of using this compound as an internal standard.
Q2: What are the typical mass transitions for Candesartan and this compound?
A2: The mass transitions for Candesartan and its deuterated internal standard can vary slightly depending on the instrument and ionization conditions. However, commonly reported transitions are:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Candesartan | 441.2 | 263.2 | Positive |
| This compound | 445.2 | 267.2 | Positive |
Note: These values are examples and should be optimized on your specific mass spectrometer.[10] Some methods also utilize negative ionization mode.[11][12]
Q3: What are the most effective sample preparation techniques for reducing matrix effects when analyzing Candesartan in plasma?
A3: The choice of sample preparation method is a critical factor in minimizing matrix effects. Here is a comparison of common techniques:
| Technique | Advantages | Disadvantages | Effectiveness for Candesartan |
| Protein Precipitation (PPT) | Simple, fast, and inexpensive. | Does not effectively remove phospholipids and other matrix components.[2] | Prone to significant matrix effects; generally not recommended for sensitive assays. |
| Liquid-Liquid Extraction (LLE) | Can provide a cleaner extract than PPT; can be optimized by adjusting solvent and pH.[3] | More labor-intensive than PPT; may have lower recovery for some analytes. | Moderately effective; can be a good option if optimized.[11][13] |
| Solid-Phase Extraction (SPE) | Provides the cleanest extracts by effectively removing salts, proteins, and phospholipids.[3][7] | More complex and expensive than PPT and LLE. | Highly effective and recommended for minimizing ion suppression and achieving high sensitivity.[7] |
For robust and sensitive quantification of Candesartan in plasma, Solid-Phase Extraction (SPE) is generally the most effective technique for minimizing matrix effects.[7]
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment:
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (e.g., at 500 ng/mL).
-
Add 200 µL of 2% formic acid in water and vortex for 30 seconds. This step helps to disrupt protein binding.[7]
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove salts and other polar interferences.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove less hydrophobic interferences.
-
-
Elution:
-
Elute Candesartan and this compound with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Protocol 2: LC-MS/MS Conditions for Candesartan Analysis
These are typical starting conditions that may require optimization.
-
LC System: UPLC or HPLC system
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
Start with 10% B, hold for 0.5 min.
-
Linearly increase to 90% B over 1.5 min.
-
Hold at 90% B for 1 min.
-
Return to 10% B and re-equilibrate for 1 min.
-
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ion Source: Electrospray Ionization (ESI), positive mode
-
MRM Transitions:
-
Candesartan: m/z 441.2 → 263.2
-
This compound: m/z 445.2 → 267.2
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Quantitative Data Summary
The following tables summarize typical validation results for LC-MS/MS methods for Candesartan in human plasma, demonstrating the performance that can be achieved.
Table 1: Method Performance Characteristics
| Parameter | Typical Range | Reference |
| Linearity Range (ng/mL) | 1 - 500 | [10][11][13] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.0 - 2.0 | [10][11][13] |
| Inter- and Intra-day Precision (%CV) | < 15% | [10] |
| Inter- and Intra-day Accuracy (%Bias) | Within ±15% | [10] |
Table 2: Recovery and Matrix Effect Data
| Parameter | Typical Value | Reference |
| Extraction Recovery (Candesartan) | > 85% | [7] |
| Extraction Recovery (this compound) | > 85% | [7] |
| Matrix Effect | Minimal when using SPE and a deuterated internal standard. | [11][14] |
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. eijppr.com [eijppr.com]
- 7. pharmascholars.com [pharmascholars.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. zefsci.com [zefsci.com]
- 10. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improved simultaneous quantitation of candesartan and hydrochlorthiazide in human plasma by UPLC–MS/MS and its application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. scienceopen.com [scienceopen.com]
Validation & Comparative
Performance Showdown: Validating Candesartan Assays with Candesartan-d4 as the Gold Standard
A comprehensive guide for researchers and drug development professionals on the robust and reliable method validation of Candesartan assays utilizing its deuterated counterpart, Candesartan-d4, as an internal standard. This guide provides a comparative analysis of different methodologies, supported by experimental data, to ensure accurate and reproducible quantification of Candesartan in biological matrices.
The accurate determination of Candesartan, a potent angiotensin II receptor antagonist, is paramount in pharmacokinetic, bioequivalence, and clinical studies. The use of a stable isotope-labeled internal standard, such as this compound, is the preferred method for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, as it effectively compensates for matrix effects and variations in sample processing and instrument response. This guide delves into the validation of such methods, offering a comparative overview of different approaches and their performance metrics.
Comparative Analysis of Method Validation Parameters
The following tables summarize the key performance characteristics of various validated LC-MS/MS methods for the quantification of Candesartan using this compound as an internal standard. These methods employ different sample preparation techniques, namely Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PP).
Table 1: Linearity and Sensitivity
| Method (Sample Prep) | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Correlation Coefficient (r) |
| Method A (SPE) | 1.03 - 307.92[1] | 1.03[1] | > 0.99[1] |
| Method B (SPE) | 1 - 400[2] | 1[2] | Not Reported |
| Method C (PP) | 2 - 500[3] | 2[3] | > 0.99[3] |
| Method D (LLE) | 1.00 - 499.15[4] | 1.00[4] | Not Reported |
| Alternative IS (Propranolol, PP) | 1.2 - 1030[5] | 1.2[5] | ≥ 0.9996[5] |
Table 2: Accuracy and Precision
| Method (Sample Prep) | Concentration (ng/mL) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| Method C (PP) [3] | LLOQ, LQC, MQC, HQC | 86.70 - 108.8 | 94.97 - 107.1 | < 10.0 | < 10.0 |
| Alternative IS (Propranolol, PP) [5] | LQC, MQC, HQC | Not Reported | Within ±15% of nominal | Not Reported | < 15% |
Table 3: Recovery
| Method (Sample Prep) | Analyte Recovery (%) | Internal Standard Recovery (%) |
| Method A (SPE) [1] | 90.20 ± 2.52 | 89.69 |
| Alternative IS (Propranolol, PP) [5] | 101.9 - 110.6 | 87 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols represent common practices in the bioanalysis of Candesartan.
Sample Preparation
Method A: Solid Phase Extraction (SPE) [1]
-
To 50 µL of human plasma, add the internal standard (this compound).
-
Load the sample onto a pre-conditioned SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard.
-
Inject an aliquot of the eluate into the LC-MS/MS system.
Method C: Protein Precipitation (PP) [3]
-
To 100 µL of plasma, add 50 µL of the internal standard solution (this compound).
-
Add 500 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to a new vial for injection into the LC-MS/MS system.
Alternative Method using Propranolol as IS: Protein Precipitation (PP) [5]
-
Pipette 0.10 mL of the sample into a vial.
-
Add 500 μl of propranolol (internal standard) in methanol.
-
Centrifuge at 4800 rpm at less than 10°C for 15 minutes.
-
Transfer 0.4 ml of the supernatant into a vial containing 0.4 ml of diluent.
-
Inject 0.5 μl of this mixture into the HPLC system.
Chromatographic and Mass Spectrometric Conditions
LC-MS/MS System: A sensitive and specific liquid chromatography-tandem mass spectrometry method is typically employed.[2]
-
Chromatographic Separation:
-
Mobile Phase:
-
Method A: Isocratic mobile phase of methanol–5mM ammonium acetate (70:30, v/v).[1]
-
Method B: Acetonitrile - 5 mM ammonium formate pH 2 (90:10, v/v).[2]
-
Method C: (a) 5 mM ammonium formate and (b) acetonitrile.[3]
-
Alternative IS Method: Methanol:ammonium tri-floro acetate buffer with formic acid (60:40 v/v).[5]
-
-
Flow Rate:
-
Detection: Tandem mass spectrometry in Selected Reaction Monitoring (SRM) mode with positive electrospray ionization is commonly used.[2]
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the Candesartan assay using different sample preparation techniques.
Caption: Workflow for Candesartan assay using Solid Phase Extraction (SPE).
Caption: Workflow for Candesartan assay using Protein Precipitation (PP).
Conclusion
The use of this compound as an internal standard in LC-MS/MS assays for Candesartan provides a robust and reliable method for its quantification in biological matrices. Both Solid Phase Extraction and Protein Precipitation have been shown to be effective sample preparation techniques, with the choice often depending on the required sensitivity, sample throughput, and laboratory resources. The data presented in this guide demonstrates that with proper validation, these methods can achieve the necessary linearity, sensitivity, accuracy, and precision for demanding research and clinical applications. While alternative internal standards like propranolol can be used, the isotopicaily labeled this compound is generally preferred as it more closely mimics the analyte's behavior throughout the analytical process, leading to more accurate and precise results.
References
- 1. pharmascholars.com [pharmascholars.com]
- 2. Determination of Candesartan in Human Plasma with Liquid Chromatography - Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. Development and validation of the liquid chromatography-tandem mass spectrometry method for quantitative estimation of candesartan from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Performance Characteristics of Candesartan Calibration using d4-Candesartan Internal Standard
The use of a deuterated internal standard, specifically d4-Candesartan, has been demonstrated to yield excellent linearity and precision in the quantification of Candesartan in various biological matrices. This approach, commonly employed in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, is a cornerstone for accurate pharmacokinetic and bioequivalence studies. The stable isotope-labeled internal standard closely mimics the analyte's behavior during sample preparation and ionization, effectively compensating for matrix effects and variations in instrument response.[1][2]
Linearity of Candesartan Calibration
A linear relationship between the analyte concentration and the instrument response is critical for accurate quantification. In the case of Candesartan assays utilizing d4-Candesartan, a strong linear correlation is consistently achieved. The linearity of the calibration curve is typically evaluated by the coefficient of determination (R²).
| Calibration Range (ng/mL) | R² Value | Internal Standard | Analytical Method |
| 1.03–307.92 | > 0.99 | d4-Candesartan | LC-MS/MS |
| 1-490 | > 0.993 | d4-Candesartan | LC-MS/MS |
| 2.0-540.0 | Not Specified | d4-Candesartan | UPLC-MS/MS |
| 2–500 | > 0.99 | d4-Candesartan | UPLC-MS/MS |
| 1 - 400 | Not Specified | d4-Candesartan | LC-MS/MS |
This table summarizes linearity data from multiple studies. Specific R² values were not always provided, but all cited methods reported excellent linearity within their respective ranges.
Precision of Candesartan Quantification
Precision, a measure of the random error, is typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). The use of d4-Candesartan as an internal standard significantly enhances the precision of Candesartan quantification.
| Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Internal Standard |
| LLOQ (1.04 ng/mL) | 4.05 | Not Specified | d4-Candesartan |
| LQC, MQC, HQC | < 9 | < 9 | d4-Candesartan |
| LLOQ, LQC, MQC, HQC | < 10.0 | < 10.0 | d4-Candesartan |
LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control. The acceptable limit for precision is generally within 15% (20% for LLOQ).
Experimental Protocol: LC-MS/MS Quantification of Candesartan
A common methodology for the quantification of Candesartan in human plasma involves protein precipitation followed by LC-MS/MS analysis. The use of d4-Candesartan as an internal standard is integral to this process.
1. Sample Preparation:
-
To a 100 µL aliquot of human plasma, 50 µL of the internal standard working solution (d4-Candesartan) is added.[3]
-
Protein precipitation is induced by adding 500 µL of acetonitrile.[3]
-
The sample is vortexed and then centrifuged to pellet the precipitated proteins.[3]
-
The supernatant is transferred to a new vial for analysis.[3]
2. Liquid Chromatography:
-
Column: A C18 analytical column (e.g., Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm) is commonly used.[1]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 5mM ammonium acetate) is employed.[1] A typical composition is methanol:5mM ammonium acetate (70:30, v/v).[1]
-
Flow Rate: A flow rate of 0.9 mL/min is maintained.[1]
-
Injection Volume: 10 µL of the prepared sample is injected into the LC system.[1]
3. Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in the positive or negative ion mode is used.[1][4]
-
Detection: A triple quadrupole mass spectrometer is operated in the multiple reaction monitoring (MRM) mode.[4][5]
-
MRM Transitions:
Comparison with Alternatives
The use of a deuterated internal standard like d4-Candesartan is considered the gold standard for LC-MS/MS-based bioanalysis. Alternative approaches may include:
-
Using a non-isotopically labeled internal standard: Another compound with similar physicochemical properties to Candesartan could be used. However, it may not co-elute as closely or have the same ionization efficiency, potentially leading to lower precision.
-
External standard calibration: This method does not use an internal standard and is more susceptible to variations in sample preparation, injection volume, and instrument response, generally resulting in lower precision and accuracy.
-
Other analytical techniques: While methods like HPLC-UV have been developed, they often lack the sensitivity and selectivity of LC-MS/MS, making them less suitable for the low concentrations typically found in biological samples.[6][7]
References
- 1. pharmascholars.com [pharmascholars.com]
- 2. veeprho.com [veeprho.com]
- 3. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The simultaneous UPLC-MS/MS determination of emerging drug combination; candesartan and chlorthalidone in human plasma and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of the liquid chromatography-tandem mass spectrometry method for quantitative estimation of candesartan from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpbs.com [ijpbs.com]
Candesartan-d4 for Bioanalytical Assays: A Comparative Guide to Accuracy and Recovery
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is paramount for the development of robust and reliable bioanalytical methods. This guide provides a comparative overview of the performance of Candesartan-d4 as an internal standard in accuracy and recovery studies for the quantification of Candesartan in biological matrices. The data presented is compiled from various validated LC-MS/MS methods.
The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy to minimize analytical variability and improve the accuracy and precision of quantitative bioanalytical methods. By mimicking the analyte of interest throughout the sample preparation and analysis process, this compound effectively compensates for potential variations in extraction efficiency, matrix effects, and instrument response.
Comparative Performance Data
The following tables summarize the accuracy and recovery data from multiple studies that have utilized this compound as an internal standard for the quantification of Candesartan in human plasma. These studies highlight the consistent and reliable performance of this internal standard across different laboratories and analytical conditions.
| Study Reference | Matrix | Extraction Method | Analyte Concentration (ng/mL) | Accuracy (%) | Recovery (%) |
| Study 1[1][2] | Human Plasma | Liquid-Liquid Extraction (LLE) | 1.027 (LLOQ) | Not Reported | 96.95 ± 5.61 (Analyte) |
| High QC | Not Reported | 98.86 ± 1.17 (Analyte) | |||
| Internal Standard | Not Reported | 96.95 ± 3.69 (this compound) | |||
| Study 2[3] | Human Plasma | Liquid-Liquid Extraction (LLE) | LQC, MQC, HQC | ≥94.01 (Intra-day) | Not Explicitly Stated for Analyte vs IS |
| ≥97.41 (Inter-day) | |||||
| Study 3[4] | Human Plasma | Protein Precipitation | 2 (LLOQ) | 86.70 - 100.6 | Not Reported |
| LQC, MQC, HQC | 86.70 - 108.8 (Intra-batch) | ||||
| 94.97 - 107.1 (Inter-batch) | |||||
| Study 4[5] | Human Plasma | Solid Phase Extraction (SPE) | Not Specified | 90.20 ± 2.52 | 98.04 (Analyte) |
| 98.03 (this compound) |
Table 1: Accuracy and Recovery Data for Candesartan Quantification using this compound. LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control.
| Study Reference | Linearity Range (ng/mL) | Precision (% RSD) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Study 1[1][2] | 1.027 - 302.047 | ≤15 | 1.027 |
| Study 2[3] | 1.00 - 499.15 | ≤4.95 (Intra-day) | 1.00 |
| ≤4.65 (Inter-day) | |||
| Study 3[4] | 2 - 500 | <10.0 | 2 |
| Study 4[5] | 1.03 - 307.92 | 0.76 - 7.89 | 1.03 |
Table 2: Additional Method Validation Parameters. % RSD: Percent Relative Standard Deviation.
Experimental Protocols
Below are detailed methodologies from key experiments that demonstrate the application of this compound in bioanalytical assays.
Method 1: Liquid-Liquid Extraction (LLE) followed by LC-MS/MS[1][2]
-
Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of the internal standard working solution (this compound).
-
Add 500 µL of 5% formic acid buffer and vortex.
-
Add 5 mL of tertiary butyl methyl ether (TBME) and shake for 20 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: Zorbax eclipse C18 (150 x 4.6 mm, 5µ)
-
Mobile Phase: 5mM Ammonium acetate buffer: Acetonitrile (25:75, v/v)
-
Flow Rate: 1 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Negative Ion Electrospray (ESI-)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Candesartan: m/z 439.00 → 309.10
-
This compound: Not explicitly stated, but would be monitored at a mass shift of +4 amu.
-
-
Method 2: Solid Phase Extraction (SPE) followed by LC-MS/MS[5]
-
Sample Preparation:
-
Condition a polymeric sorbent SPE cartridge (30 mg/1 mL).
-
Load the plasma sample to which this compound internal standard has been added.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard.
-
Evaporate the eluate and reconstitute for injection.
-
-
Chromatographic Conditions:
-
Column: C18 column
-
Mobile Phase: Methanol: 5mM Ammonium acetate (70:30, v/v)
-
Run Time: 2.5 min
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific m/z transitions were not detailed in the abstract.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a bioanalytical method validation study involving accuracy and recovery assessment using an internal standard like this compound.
Caption: Workflow for accuracy and recovery studies of Candesartan using this compound.
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. Improved simultaneous quantitation of candesartan and hydrochlorthiazide in human plasma by UPLC–MS/MS and its application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Limit of Detection and Quantification for Candesartan Using d4-Internal Standard
For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic agents is paramount. This guide provides a detailed comparison of analytical methods for determining the limit of detection (LOD) and limit of quantification (LOQ) of the antihypertensive drug Candesartan, with a focus on methods employing a deuterated internal standard (d4-Candesartan). The use of a stable isotope-labeled internal standard is a gold standard in quantitative mass spectrometry, offering high precision and accuracy by compensating for variability in sample preparation and instrument response.
Quantitative Performance Comparison
The following table summarizes the limit of quantification (LOQ) and linearity ranges for Candesartan determined by various analytical methods. The data highlights the superior sensitivity of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, particularly those utilizing d4-Candesartan as an internal standard, compared to spectroscopic techniques.
| Analytical Method | Internal Standard (IS) | Matrix | Limit of Quantification (LOQ) | Linearity Range | Reference |
| LC-MS/MS | Candesartan-d4 | Human Plasma | 1.00 ng/mL | 1.00 - 499.15 ng/mL | [1][2] |
| LC-MS/MS | This compound | Human Plasma | 1.03 ng/mL | 1.03 - 307.92 ng/mL | [3][4] |
| LC-MS/MS | This compound | Human Plasma | 1.027 ng/mL | 1.027 - 302.047 ng/mL | [5][6] |
| LC-MS/MS | This compound | Human Plasma | 1 ng/mL | 1 - 400 ng/mL | [7] |
| UPLC-MS/MS | This compound | Human Plasma | 2 ng/mL | 2 - 500 ng/mL | [8][9] |
| MALDI-TOFMS | This compound | Mouse Plasma | 0.2 nmol/L | Not Specified | [10] |
| LC-MS/MS | Propranolol | Human Plasma | 1.2 ng/mL | 1.2 - 1030 ng/mL | [11] |
| HPLC-UV | Not Specified | Human Plasma | 20 ng/mL | Not Specified | [12] |
| Derivative Spectroscopy | Not Applicable | Methanol | 20.4 µg/mL (LOQ), 6.7 µg/mL (LOD) | 320 - 440 µg/mL | [13] |
| Derivative Spectroscopy | Not Applicable | Methanol | 3.1 µg/mL (LOQ), 0.99 µg/mL (LOD) | 2 - 10 µg/mL | [14] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are representative protocols for the LC-MS/MS and spectroscopic determination of Candesartan.
LC-MS/MS Method with d4-Candesartan Internal Standard
This method is a highly sensitive and specific approach for the quantification of Candesartan in biological matrices.
a) Sample Preparation (Solid Phase Extraction - SPE) [3][4][7]
-
To 50 µL of human plasma, add the d4-Candesartan internal standard.
-
Perform solid-phase extraction to separate the analyte and internal standard from plasma components.
-
Elute Candesartan and d4-Candesartan with an appropriate solvent (e.g., acetonitrile).
-
Inject an aliquot of the eluate into the LC-MS/MS system.
b) Liquid Chromatography Conditions [3][7]
-
Column: Gemini C18 analytical column.
-
Mobile Phase: An isocratic mobile phase consisting of acetonitrile and 5 mM ammonium formate (pH 2) in a ratio of 90:10 (v/v)[7]. Another option is methanol and 5mM ammonium acetate (70:30, v/v)[3].
-
Flow Rate: 0.3 mL/min[7].
c) Mass Spectrometry Conditions [4][7]
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Mass Transitions:
Alternative Method: Derivative Spectroscopy
This method is suitable for the quantification of Candesartan in bulk drug or pharmaceutical formulations but lacks the sensitivity for bioanalytical applications.
a) Sample Preparation [13][14]
-
Prepare a stock solution of Candesartan by dissolving a known amount in absolute methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations within the linear range.
b) Spectroscopic Conditions [13][14]
-
Instrument: UV-VIS Spectrophotometer.
-
Solvent: Absolute methanol.
-
Analysis Mode: Fourth-order derivative spectroscopy[13] or first-order derivative spectroscopy[14].
-
Wavelength of Detection (λdet): 304.3 nm for fourth-order[13] or 268.8 nm for first-order[14].
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for the determination of Candesartan in a biological matrix using LC-MS/MS with a d4-internal standard.
Caption: Workflow for Candesartan quantification via LC-MS/MS.
References
- 1. Improved simultaneous quantitation of candesartan and hydrochlorthiazide in human plasma by UPLC–MS/MS and its application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. pharmascholars.com [pharmascholars.com]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of Candesartan in Mouse Plasma by MALDI-TOFMS and in Tissue Sections by MALDI-Imaging Using the Stable-Isotope Dilution Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of the liquid chromatography-tandem mass spectrometry method for quantitative estimation of candesartan from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. ijpsr.com [ijpsr.com]
A Comparative Guide to EMA and FDA Guidelines for Deuterated Internal Standards in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the European Medicines Agency (EMA) and U.S. Food and Drug Administration (FDA) guidelines concerning the use of deuterated internal standards in bioanalytical method validation. The content is grounded in the internationally harmonized ICH M10 Bioanalytical Method Validation and Study Sample Analysis guideline, which has been adopted by both the EMA and FDA. This guide also presents supporting experimental data and detailed protocols for key validation experiments.
Regulatory Landscape: Harmonization under ICH M10
The EMA and FDA have both adopted the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation. This pivotal move has largely unified the regulatory expectations for the validation of bioanalytical assays, including the use of internal standards (IS). Consequently, the core principles and acceptance criteria discussed in this guide are applicable in both jurisdictions.
A suitable internal standard should be added to all calibration standards, quality control (QC) samples, and study samples during sample processing to facilitate the quantification of the target analyte. The absence of an internal standard requires justification.[1] While a Certificate of Analysis (CoA) is not explicitly required for an internal standard, its suitability for the intended use must be ensured.[1]
Deuterated Internal Standards: The Gold Standard?
Stable isotope-labeled (SIL) internal standards, particularly deuterated standards, are widely considered the "gold standard" for quantitative bioanalysis using mass spectrometry.[2] Their physicochemical properties are nearly identical to the analyte, allowing them to effectively compensate for variability during sample preparation and analysis, including matrix effects. The EMA has noted that over 90% of submissions to their agency have incorporated SIL-IS in supportive assay validations and has rejected studies where a surrogate internal standard was not a close analog.[2]
However, the use of deuterated internal standards is not without potential challenges. Issues such as isotopic exchange (back-exchange), isotopic cross-talk (interference), and chromatographic separation from the analyte can arise and must be carefully evaluated during method development and validation.
Performance Comparison: Deuterated vs. Analog Internal Standards
The superiority of a deuterated internal standard over a structural analog is most evident in its ability to compensate for matrix effects and improve assay precision.
Table 1: Comparison of Assay Performance with Deuterated vs. Analog Internal Standards
| Parameter | Deuterated Internal Standard | Analog Internal Standard | Key Observations |
| Precision (%CV) | Typically lower and more consistent. | Can be higher and more variable, especially in the presence of significant matrix effects. | Deuterated IS more effectively tracks the analyte through the analytical process, reducing variability. |
| Accuracy (%Bias) | Generally closer to 100% across different matrices and patient populations. | May exhibit bias, particularly if the analog's extraction recovery or ionization efficiency differs from the analyte's. | The near-identical chemical properties of the deuterated IS lead to more accurate quantification. |
| Matrix Effect | Significantly minimized as the IS and analyte are affected similarly by ion suppression or enhancement. | May not fully compensate for matrix effects, leading to inaccurate results. | Co-elution of the deuterated IS with the analyte is crucial for effective matrix effect compensation. |
| Extraction Recovery | More likely to be consistent with the analyte across different sample lots. | Can differ from the analyte, leading to variability in the final results. | Minor structural differences in an analog IS can lead to different partitioning during extraction. |
Supporting Experimental Data
A study comparing a deuterated internal standard (13C,D2-tacrolimus) with a structural analog (ascomycin) for the determination of tacrolimus in whole blood found that both internal standards provided satisfactory imprecision and accuracy. However, the deuterated standard perfectly compensated for matrix effects in each sample.[3]
Another study demonstrated that for the analysis of the marine anticancer agent kahalalide F, switching from a structural analog to a deuterated internal standard significantly improved the precision of the method. The variance with the deuterated IS was significantly lower than with the analog.[4][5]
Key Experimental Protocols
Detailed experimental protocols are essential for the robust validation of a bioanalytical method utilizing a deuterated internal standard.
Protocol 1: Evaluation of Matrix Effects
Objective: To assess the potential for matrix components to cause ion suppression or enhancement and to evaluate the ability of the internal standard to compensate for these effects.
Procedure:
-
Prepare three sets of samples:
-
Set A: Analyte and internal standard spiked into the mobile phase or an appropriate solvent.
-
Set B: Blank matrix extract spiked with the analyte and internal standard at the same concentrations as Set A.
-
Set C: Blank matrix spiked with the analyte and internal standard, and then extracted.
-
-
Analyze the samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) and the Internal Standard Normalized Matrix Factor (IS-Normalized MF) for at least 6 different lots of matrix:
-
MF = (Peak area of analyte in Set B) / (Peak area of analyte in Set A)
-
IS-Normalized MF = (MF of analyte) / (MF of internal standard)
-
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-Normalized MF across the different matrix lots should not be greater than 15%.[6]
Protocol 2: Assessment of Isotopic Cross-Talk
Objective: To determine the contribution of the analyte's isotopic signal to the internal standard's signal and vice versa.
Procedure:
-
Prepare the following solutions:
-
A solution of the analyte at the Upper Limit of Quantification (ULOQ).
-
A solution of the deuterated internal standard at its working concentration.
-
-
Inject the ULOQ analyte solution and monitor the mass transition of the internal standard.
-
Inject the internal standard solution and monitor the mass transition of the analyte.
-
Acceptance Criteria:
-
The response of the internal standard channel from the ULOQ analyte solution should be ≤ 5% of the internal standard's response in a blank sample with IS.[1]
-
The response of the analyte channel from the internal standard solution should be ≤ 20% of the analyte's response at the Lower Limit of Quantification (LLOQ).[1][7]
-
Protocol 3: Evaluation of Back-Exchange
Objective: To assess the stability of the deuterium label and ensure it does not exchange with protons from the sample matrix or solvent.
Procedure:
-
Prepare two sets of QC samples at low and high concentrations in the biological matrix.
-
Store one set of samples under the intended storage and processing conditions for a defined period (e.g., 24 hours at room temperature).
-
Analyze both sets of samples along with a freshly prepared calibration curve.
-
Compare the analyte/internal standard peak area ratios of the stored samples to the freshly prepared samples.
-
Alternatively, a maximally deuterated protein or peptide can be used as a control to measure the level of back-exchange for each analyte.[8]
-
Acceptance Criteria: The mean concentration of the stored samples should be within ±15% of the nominal concentration. Any significant and systematic change in the internal standard response over time may indicate back-exchange.
Visualizing Key Workflows and Relationships
Diagrams created using Graphviz provide a clear visual representation of important processes in bioanalytical method development and validation.
Troubleshooting Common Issues with Deuterated Internal Standards
While highly effective, deuterated internal standards can present unique challenges.
Table 2: Troubleshooting Guide for Deuterated Internal Standards
| Issue | Potential Cause(s) | Recommended Action(s) |
| Chromatographic Separation of Analyte and IS | Isotope effect, especially with a high number of deuterium atoms, can alter retention time. | - Modify chromatographic conditions (e.g., gradient, temperature) to achieve co-elution. - Consider a different deuterated standard with fewer labels or labeling at a different position. - If co-elution is not possible, ensure the method is validated to demonstrate that the separation does not impact accuracy and precision.[4] |
| Isotopic Cross-Talk | Natural isotopic abundance of the analyte interferes with the IS signal, or vice versa. Impurities in the IS. | - Select MS/MS transitions that are specific to the analyte and IS. - Ensure the mass difference between the analyte and IS is at least 3 amu. - Assess the purity of the IS and quantify the level of unlabeled analyte.[7] - Adjust the concentration of the IS to minimize the impact of cross-talk. |
| Back-Exchange | Deuterium atoms are located at exchangeable positions on the molecule (e.g., on heteroatoms or activated carbons). | - Use a deuterated standard where the labels are in stable, non-exchangeable positions. - Evaluate the stability of the IS in the matrix and solvent under various conditions (pH, temperature). - If unavoidable, characterize the rate of exchange and its impact on the assay.[8] |
| Variable IS Response | Inconsistent sample preparation, matrix effects not fully compensated, or instrument instability. | - Review and optimize the sample preparation procedure for consistency. - Investigate matrix effects from different patient populations or disease states. - Monitor instrument performance and perform regular maintenance. |
By adhering to the harmonized ICH M10 guideline and rigorously evaluating the performance of deuterated internal standards, researchers can develop robust and reliable bioanalytical methods that meet the stringent requirements of both the EMA and FDA.
References
- 1. database.ich.org [database.ich.org]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. scispace.com [scispace.com]
- 6. e-b-f.eu [e-b-f.eu]
- 7. tandfonline.com [tandfonline.com]
- 8. Simple and fast maximally deuterated control (maxD) preparation for HDX MS experiments - PMC [pmc.ncbi.nlm.nih.gov]
The Analytical Edge: A Comparative Guide to Internal Standards for Candesartan Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is paramount. In the analysis of the angiotensin II receptor blocker, candesartan, the choice of an appropriate internal standard (IS) is a critical determinant of method robustness and reliability. This guide provides an objective comparison between the stable isotope-labeled (SIL) internal standard, Candesartan-d4, and the use of a structural analog, with supporting experimental data and detailed protocols.
The ideal internal standard co-elutes with the analyte and exhibits similar ionization and extraction characteristics, effectively normalizing for variations in sample preparation and instrument response. While stable isotope-labeled internal standards are often considered the gold standard, their availability and cost can be prohibitive. In such cases, a carefully selected structural analog can serve as a viable alternative.
Performance Data: this compound vs. Structural Analogs
The following tables summarize the quantitative performance data from various validated bioanalytical methods for candesartan, employing either this compound or a structural analog as the internal standard.
Table 1: Performance of this compound as an Internal Standard
| Parameter | Method 1[1][2] | Method 2[3] | Method 3 |
| Linearity Range (ng/mL) | 1.03–307.92 | 1.027-302.047 | 2–500 |
| Correlation Coefficient (r²) | > 0.995 | > 0.99 | > 0.99 |
| Intra-day Precision (%CV) | 4.05 (at LLOQ) | ≤ 15 | Within 10.0 |
| Inter-day Precision (%CV) | Not Reported | ≤ 15 | Within 10.0 |
| Intra-day Accuracy (%) | 103.18 (at LLOQ) | 85-115 | 86.70–108.8 |
| Inter-day Accuracy (%) | Not Reported | 85-115 | 94.97–107.1 |
| Mean Recovery (%) | 90.20 ± 2.52 | 96.95 ± 5.61 | Not Reported |
| Internal Standard Recovery (%) | 89.69 | 96.95 ± 3.69 | Not Reported |
Table 2: Performance of Propranolol as a Structural Analog Internal Standard
| Parameter | Method 4[4][5] |
| Linearity Range (ng/mL) | 1.2–1030 |
| Correlation Coefficient (r²) | ≥ 0.9996 |
| Intra-day Precision (%CV) | 2.7 - 11.3 |
| Inter-day Precision (%CV) | 7.3 - 11.8 |
| Intra-day Accuracy (%) | 99.9 - 103.4 |
| Inter-day Accuracy (%) | 98.9 - 101.8 |
| Mean Recovery (%) | 101.9 - 110.6 |
| Internal Standard Recovery (%) | 87 |
Experimental Protocols
Method 1: LC-MS/MS with this compound (Stable Isotope Labeled IS)[1]
-
Sample Preparation: Solid Phase Extraction (SPE)
-
To 50 µL of human plasma, add the internal standard solution (this compound).
-
Perform a one-step solid-phase extraction.
-
The final extract is injected into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: C18
-
Mobile Phase: Isocratic mixture of methanol and 5mM ammonium acetate (70:30, v/v).
-
Flow Rate: Not specified.
-
Run Time: 2.5 minutes.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Mass Transitions: Not specified.
-
Method 4: LC-MS/MS with Propranolol (Structural Analog IS)[4][5]
-
Sample Preparation: Protein Precipitation
-
To the human plasma sample, add propranolol as the internal standard.
-
Precipitate plasma proteins using an appropriate organic solvent.
-
Centrifuge to pellet the precipitated proteins.
-
Inject the supernatant into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: Betasil C8 (100 × 2.1 mm), 5-μm.
-
Mobile Phase: Methanol and ammonium trifluoroacetate buffer with formic acid (60:40 v/v).
-
Flow Rate: 0.45 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization: Positive ion electrospray.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Mass Transitions: Candesartan: m/z 441.2 → 263.2; Propranolol: m/z 260.2 → 116.1.[4]
-
Visualizing Methodologies and Mechanisms
To further elucidate the processes involved, the following diagrams illustrate a typical bioanalytical workflow and the signaling pathway of candesartan.
Concluding Remarks
The data presented indicate that both this compound and structural analogs like propranolol can be effectively used as internal standards for the quantification of candesartan. This compound, as a stable isotope-labeled internal standard, is expected to more closely mimic the behavior of the analyte, potentially leading to higher accuracy and precision, especially in complex matrices. This is generally reflected in the tighter precision and accuracy ranges reported in some studies.
However, the method utilizing propranolol as a structural analog also demonstrates acceptable performance according to regulatory guidelines, with good linearity, precision, and accuracy. The choice between a stable isotope-labeled internal standard and a structural analog will ultimately depend on a laboratory's specific needs, considering factors such as the required level of analytical rigor, cost, and the availability of the respective standards. For routine analysis in less complex matrices, a well-validated method with a structural analog can be a cost-effective and reliable option. For clinical and bioequivalence studies, the use of a stable isotope-labeled internal standard is generally preferred to minimize analytical variability.
References
- 1. pharmascholars.com [pharmascholars.com]
- 2. scielo.br [scielo.br]
- 3. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of the liquid chromatography-tandem mass spectrometry method for quantitative estimation of candesartan from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Efficacy of Candesartan Versus Losartan: A Scientific Guide
Introduction
Angiotensin II Receptor Blockers (ARBs) are a cornerstone in the management of hypertension and other cardiovascular diseases.[1] They exert their effects by selectively blocking the angiotensin II type 1 (AT1) receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting actions of angiotensin II.[2][3] While all ARBs share this common mechanism, significant pharmacological and pharmacokinetic differences exist within the class, leading to variations in clinical efficacy.[4][5] This guide provides a detailed, evidence-based comparison of Candesartan and Losartan, two widely prescribed ARBs, focusing on their performance in key clinical and preclinical measures.
Pharmacological Profile: Receptor Binding and Kinetics
The fundamental difference in the antihypertensive effect between Candesartan and Losartan can be partly attributed to their distinct interactions with the AT1 receptor. Candesartan exhibits a higher affinity for the AT1 receptor compared to Losartan and its active metabolite, EXP-3174.[2][4] Furthermore, Candesartan and its precursor, Candesartan cilexetil, are characterized by insurmountable antagonism, meaning they bind tightly and dissociate slowly from the receptor.[4][5] In contrast, Losartan is a competitive antagonist, which can be displaced from the receptor by high concentrations of angiotensin II.[5]
Preclinical studies have demonstrated that Candesartan's affinity for the AT1 receptor is substantially greater than that of Losartan.[2] Radioligand binding assays have quantified this, showing a significantly higher pKi value for Candesartan, indicating stronger receptor interaction.[6][7]
Table 1: Pharmacological and Pharmacokinetic Properties
| Parameter | Candesartan | Losartan | Reference(s) |
|---|---|---|---|
| AT1 Receptor Affinity | High (pKi: 8.61±0.21) | Lower (pKi: 7.17±0.07) | [6][7] |
| Antagonism Type | Insurmountable (Non-competitive) | Competitive | [4][5] |
| Prodrug Status | Yes (Candesartan cilexetil) | Yes (Losartan potassium) | [1][4][5] |
| Active Metabolite | Candesartan | EXP-3174 | [4][5] |
| Half-life | ~9 hours (Candesartan) | 6-9 hours (EXP-3174) | [1][4] |
| Bioavailability | ~15% (from cilexetil ester) | ~33% |[4][5] |
Comparative Efficacy in Hypertension
Multiple large-scale, randomized, double-blind clinical trials have directly compared the antihypertensive efficacy of Candesartan and Losartan. A consistent finding across these studies is that Candesartan provides a greater reduction in both systolic and diastolic blood pressure at recommended therapeutic doses.[8][9]
The CLAIM (Candesartan in Comparison to Losartan) and CANDLE studies, among others, demonstrated statistically significant advantages for Candesartan.[2][10][11] A meta-analysis of 13 randomized trials involving over 4,000 patients concluded that Candesartan was more effective than Losartan in lowering blood pressure, with a weighted mean difference of -3.22 mmHg for systolic and -2.21 mmHg for diastolic blood pressure in favor of Candesartan.[8][9]
Table 2: Blood Pressure Reduction in Head-to-Head Clinical Trials
| Study / Analysis | Drug & Dosage | Mean Systolic BP Reduction (mmHg) | Mean Diastolic BP Reduction (mmHg) | Reference(s) |
|---|---|---|---|---|
| CLAIM Study | Candesartan cilexetil 32 mg | 13.3 | 10.9 | [2][11] |
| Losartan 100 mg | 9.8 | 8.7 | [2][11] | |
| CANDLE Study | Candesartan 16-32 mg | - | 11.0 | [10][12] |
| Losartan 50-100 mg | - | 8.9 | [10][12] | |
| Meta-analysis (Zheng et al.) | Candesartan | -3.00 (vs. Losartan) | -1.96 (vs. Losartan) | [13] |
| Meta-analysis (Meredith et al.) | Candesartan | -3.22 (vs. Losartan) | -2.21 (vs. Losartan) |[8][9] |
Comparative Efficacy in Heart Failure
In the context of heart failure, Candesartan has been extensively studied in the CHARM (Candesartan in Heart failure: Assessment of Reduction in Mortality and morbidity) program, which demonstrated its benefit in reducing cardiovascular death and hospital admissions for heart failure, both as an add-on to ACE inhibitors and in patients intolerant to them.[14] Direct comparative trials against Losartan in heart failure are lacking; however, data from the Swedish Heart Failure Registry suggested that Losartan was associated with a higher risk for all-cause mortality compared with Candesartan in a propensity-adjusted analysis.[15] However, a subsequent nationwide Danish registry study found no significant difference in overall mortality between the two drugs after multivariable adjustment, though low doses of Losartan were associated with increased mortality compared to high doses of Candesartan.[16][17][18]
Tolerability and Safety Profile
Both Candesartan and Losartan are generally well-tolerated, with safety profiles comparable to placebo.[2][14] In direct comparative trials, the incidence of adverse events was similar between the two treatment groups.[2][10] The most commonly reported side effects for both drugs include dizziness, headache, and respiratory infections.[2][19] The rate of withdrawal from clinical trials due to adverse events is low and comparable for both medications.[2][9][11]
Table 3: Comparative Safety and Tolerability
| Parameter | Candesartan | Losartan | Reference(s) |
|---|---|---|---|
| Withdrawal due to Adverse Events (CLAIM Study) | 1.8% | 1.6% | [2][11] |
| Reported Adverse Events (CANDLE Study) | 58% | 64% | [10] |
| Common Adverse Events | Respiratory infection, dizziness, headache | Respiratory infection, headache, pharyngitis | [2] |
| Serious Adverse Events (Meta-analysis) | Lower incidence (RR 0.48 vs. Losartan) | Higher incidence |[20] |
Experimental Protocols
Protocol 1: Comparative Antihypertensive Efficacy Trial (Adapted from CLAIM Study)
-
Study Design: An 8-week, multicenter, double-blind, randomized, parallel-group, forced-titration study.[2][11]
-
Patient Population: Hypertensive patients (n=654) with a sitting diastolic blood pressure (DBP) between 95 and 114 mm Hg.[2][11]
-
Procedure:
-
Following a placebo run-in period, eligible patients are randomized to receive either Candesartan cilexetil 16 mg once daily or Losartan 50 mg once daily.[2][11]
-
Blood pressure is measured at baseline.
-
After two weeks of initial treatment, the doses are doubled to Candesartan cilexetil 32 mg or Losartan 100 mg for the remaining six weeks (forced-titration).[2][11]
-
Trough (24 hours post-dose) and peak blood pressure measurements are taken at specified intervals, with the primary endpoint being the change from baseline in trough sitting DBP and SBP at week 8.[2][10]
-
-
Outcome Measures: Primary endpoints include the change in trough systolic and diastolic blood pressure. Secondary endpoints include response rates (proportion of patients with DBP <90 mmHg or a reduction of ≥10 mmHg) and control rates (proportion of patients with DBP <90 mmHg).[2][11]
-
Safety Assessment: Monitoring of adverse events and standard laboratory safety panels (renal, hepatic, metabolic) at baseline and end of study.[2][10]
Protocol 2: AT1 Receptor Radioligand Binding Assay
-
Objective: To determine and compare the binding affinity (pKi) of Candesartan and Losartan for the human AT1 receptor.
-
Materials:
-
Procedure:
-
Membrane Preparation: Culture and harvest COS-7 cells expressing the AT1 receptor. Isolate the cell membrane fraction through homogenization and centrifugation.
-
Binding Assay: In a multi-well plate, incubate the cell membrane preparation with a fixed concentration of the radioligand.
-
Add increasing concentrations of the unlabeled competitor drugs (Candesartan or Losartan) to displace the radioligand from the receptor.
-
Incubate to allow the binding to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the free radioligand using rapid vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor drug. Use non-linear regression analysis to determine the IC50 (concentration of drug that inhibits 50% of specific binding). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation, and express it as pKi (-log Ki).[6][7]
Visualizations
Caption: The RAAS pathway and the site of action for ARBs like Candesartan.
Caption: A simplified workflow for a comparative clinical trial of ARBs.
Caption: Logical relationship of AT1 receptor binding affinity.
References
- 1. The Comparative Efficacy and Safety of the Angiotensin Receptor Blockers in the Management of Hypertension and Other Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antihypertensive Efficacy of Candesartan in Comparison to Losartan: The CLAIM Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Newly emerging pharmacologic differences in angiotensin II receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Binding Affinity of Candesartan, Losartan, Telmisartan and Valsartan with Angiotensin II Receptor 1 Subtype | Semantic Scholar [semanticscholar.org]
- 8. [PDF] Comparison of the efficacy of candesartan and losartan: a meta-analysis of trials in the treatment of hypertension | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Candesartan Versus Losartan Efficacy Comparison Study Group - American College of Cardiology [acc.org]
- 11. Antihypertensive efficacy of candesartan in comparison to losartan: the CLAIM study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparative clinical- and cost-effectiveness of candesartan and losartan in the management of hypertension and heart failure: a systematic review, meta- and cost-utility analysis [pubmed.ncbi.nlm.nih.gov]
- 14. Differential clinical profile of candesartan compared to other angiotensin receptor blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jwatch.org [jwatch.org]
- 16. Association of treatment with losartan vs candesartan and mortality among patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jwatch.org [jwatch.org]
- 18. medscape.com [medscape.com]
- 19. drugs.com [drugs.com]
- 20. A systematic review and meta-analysis of candesartan and losartan in the management of essential hypertension - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Candesartan-d4
For Immediate Implementation: This document provides crucial safety and logistical information for laboratory professionals working with Candesartan-d4. It outlines essential personal protective equipment (PPE), step-by-step handling procedures, and compliant disposal methods to ensure the safety of personnel and the integrity of research.
This compound, a deuterated analog of the potent angiotensin II receptor antagonist Candesartan, requires stringent handling protocols due to its pharmacological activity and potential health risks. The Occupational Exposure Limit (OEL) for the parent compound, Candesartan Cilexetil, is established at a low 0.001 mg/m³ over an 8-hour time-weighted average, underscoring the need for meticulous safety measures.[1]
Hazard Identification and Risk Assessment
This compound is classified as a potent pharmaceutical compound. The Safety Data Sheet (SDS) indicates that it is harmful if swallowed, in contact with skin, or inhaled. It is also known to cause skin and serious eye irritation, may lead to respiratory irritation, and is suspected of damaging fertility or the unborn child. Furthermore, it poses a significant risk to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure. The following table summarizes the required PPE for various laboratory tasks involving this compound.
| Task | Required Personal Protective Equipment |
| General Laboratory Access | Closed-toe shoes, long-sleeved lab coat, safety glasses. |
| Handling Solid Compound (Weighing, Aliquoting) | Double nitrile gloves, disposable gown with knit cuffs, safety goggles (in addition to safety glasses), and a fit-tested N95 or higher-level respirator. For higher-risk operations, a Powered Air-Purifying Respirator (PAPR) is recommended. |
| Handling Solutions | Nitrile gloves, disposable gown, and safety glasses. Work should be conducted in a chemical fume hood. |
| Cleaning and Decontamination | Double nitrile gloves, disposable gown, and safety glasses. |
| Waste Disposal | Double nitrile gloves, disposable gown, and safety glasses. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural guidance is critical for minimizing exposure risk.
Pre-Handling Preparations:
-
Designated Area: All work with solid this compound must be conducted in a designated area, such as a chemical fume hood, a ventilated balance enclosure, or a glove box, to contain any airborne particles.
-
Gather Materials: Before starting, ensure all necessary equipment and supplies are within the containment area to avoid unnecessary movement in and out of the controlled space. This includes weighing paper, spatulas, vials, solvents, and waste containers.
-
Don PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.
Weighing and Solution Preparation:
-
Tare the Balance: Carefully place a pre-labeled container on the analytical balance and tare it.
-
Dispense Compound: Slowly and carefully dispense the required amount of this compound onto the weighing paper or directly into the tared container. Avoid any sudden movements that could generate dust.
-
Record Weight: Securely close the primary container of this compound and record the final weight.
-
Dissolution: If preparing a solution, add the desired solvent to the container with the weighed compound within the containment area. Cap the container securely.
-
Clean Up: Using a disposable wipe dampened with an appropriate solvent (e.g., 70% ethanol), carefully clean all surfaces and equipment within the containment area. Dispose of the wipe in the designated hazardous waste container.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. As a potent pharmaceutical, all waste must be treated as hazardous.
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Contaminated Labware (e.g., vials, pipette tips) | Place in a designated hazardous waste container. Do not dispose of in regular trash or sharps containers. |
| Contaminated PPE (gloves, gowns) | Bagged and placed in a designated hazardous waste container. |
| Aqueous Solutions | Collect in a sealed, labeled container for hazardous aqueous waste. Do not pour down the drain. |
| Organic Solvent Solutions | Collect in a sealed, labeled container for hazardous organic waste. |
All hazardous waste must be disposed of through a licensed environmental waste management service.
Emergency Procedures
In case of skin contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
In case of inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
In case of ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
